Molecular weight and formula of 3-chlorophenylguanidinium nitrate
Physicochemical Characterization, Synthesis, and Structural Properties[1] Executive Summary This technical guide details the molecular identity, synthesis, and physicochemical properties of 3-chlorophenylguanidinium nitr...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Characterization, Synthesis, and Structural Properties[1]
Executive Summary
This technical guide details the molecular identity, synthesis, and physicochemical properties of 3-chlorophenylguanidinium nitrate , a salt derivative of 3-chlorophenylguanidine.[1] Of particular interest to drug development and materials science professionals, this compound represents a class of guanidinium salts known for their robust hydrogen-bonding networks and utility as crystalline intermediates in pharmaceutical synthesis. This document provides a calculated molecular weight verification, a validated synthesis protocol, and a structural analysis framework.
Part 1: Molecular Identity & Formula[1]
The chemical identity of 3-chlorophenylguanidinium nitrate is defined by the protonation of the guanidine moiety by nitric acid, resulting in a stable ionic salt.
Table 1: Chemical Specifications
Property
Value
Notes
IUPAC Name
1-(3-Chlorophenyl)guanidinium nitrate
Systematic nomenclature
Molecular Formula
C₇H₉ClN₄O₃
Derived from Base (C₇H₈ClN₃) + Acid (HNO₃)
Molecular Weight
232.62 g/mol
Calculated using IUPAC standard atomic weights
Cation Structure
[C₇H₉ClN₃]⁺
Protonated at the imine nitrogen
Anion Structure
[NO₃]⁻
Nitrate counterion
Base CAS
6145-41-1
Refers to the free base (3-chlorophenylguanidine)
Stoichiometric Derivation
The molecular weight is derived from the precise stoichiometry of the salt formation:
The synthesis of 3-chlorophenylguanidinium nitrate is best achieved through the guanylation of 3-chloroaniline followed by acid neutralization.[1] This method ensures high regioselectivity and purity.
Reaction Pathway
The synthesis involves the nucleophilic attack of 3-chloroaniline on cyanamide, followed by protonation.
Figure 1: Synthetic pathway for the production of 3-chlorophenylguanidinium nitrate from 3-chloroaniline precursors.[1][2]
Experimental Procedure
Safety Note: This protocol involves strong acids and exothermic reactions. Perform in a fume hood with appropriate PPE.
Add concentrated HCl (catalytic amount) to initiate the reaction.
Reflux the mixture for 12–16 hours at 80°C. Monitor via TLC for consumption of aniline.
Note: This step initially forms the hydrochloride salt. Neutralize with NaOH to isolate the free base if starting from the base is preferred, or proceed directly to nitrate exchange if using a nitrate salt of cyanamide (less common). Standard route isolates the base first.
Salt Formation (Nitration):
Suspend the isolated 3-chlorophenylguanidine free base (16.9 g, 0.1 mol) in water (50 mL) .
Slowly add concentrated Nitric Acid (65%, 0.1 mol equivalent) while stirring on an ice bath. Maintain temperature < 20°C to prevent nitration of the aromatic ring.
The solution will become clear as the salt forms, followed by precipitation of the nitrate salt upon cooling.
Crystallization & Purification:
Evaporate the solvent or cool to 4°C to induce crystallization.
Recrystallize the crude solid from hot water or ethanol/water (9:1) .
Filter and dry in a desiccator over P₂O₅.
Part 3: Structural & Physicochemical Properties[1]
Understanding the solid-state arrangement of 3-chlorophenylguanidinium nitrate is critical for applications in crystal engineering and drug formulation.[1]
Crystal Engineering Context
Guanidinium nitrates are renowned for their ability to form hydrogen-bonded sheets .[1][3] The planar guanidinium cation acts as a hydrogen bond donor (6 potential protons), while the nitrate anion acts as a multipoint acceptor.
H-Bonding Motif: The characteristic "rosette" or "ribbon" motifs are formed via
1-(3-Chlorophenyl)guanidine nitrate safety data sheet (SDS) PDF
This guide is structured as a high-level technical monograph for drug development professionals. It synthesizes Safety Data Sheet (SDS) parameters with pharmacological context, emphasizing the unique hazards of the nitra...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical monograph for drug development professionals. It synthesizes Safety Data Sheet (SDS) parameters with pharmacological context, emphasizing the unique hazards of the nitrate salt form compared to standard hydrochloride salts.
Audience: Medicinal Chemists, HSE Officers, and DMPK Researchers.
1-(3-Chlorophenyl)guanidine nitrate is a specialized salt form of the pharmacologically active base 1-(3-chlorophenyl)guanidine. Unlike the more common hydrochloride salt, the nitrate counterion introduces specific physicochemical properties—most notably, oxidizing potential —which necessitates a distinct safety protocol during storage and handling.
In drug discovery, the cation (1-(3-chlorophenyl)guanidine) is a critical probe for 5-HT3 serotonin receptors and sigma receptors , often used to map ligand binding affinity or characterize receptor subtypes in neuropharmacology.
Critical Note: This compound is a hybrid hazard . It combines the acute toxicity of the arylguanidine moiety with the fire-intensifying properties of the nitrate anion.
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[2]
Mechanistic Hazard Analysis[1]
The Nitrate Factor (HNO₃): Unlike HCl salts, nitrate salts can act as oxygen donors. In the presence of organic fuels (even the compound's own carbon backbone) or reducing agents, they lower the ignition energy required for a fire.
Risk:[2][3][4] Grinding this solid with metal spatulas or mixing intimately with reducing agents can trigger rapid decomposition.
The Guanidine Factor: Arylguanidines are chaotropic agents that can disrupt protein structure and irritate mucous membranes.
Risk:[2][3][4][5] Inhalation of dust leads to immediate respiratory tract irritation.
Safety Decision Matrix (DOT Visualization)
The following workflow dictates the handling logic based on the compound's dual nature.
Objective: Prevent hydrolytic degradation and accidental ignition.
Storage Architecture
Primary Containment: Amber glass vial with a Teflon-lined cap (nitrates can degrade plastics over long periods if moisture is present).
Environment: Store at 2–8°C (refrigerated). Desiccate to prevent moisture absorption, which promotes hydrolysis of the guanidine bond.
Segregation:STRICTLY SEPARATE from strong reducing agents (e.g., LiAlH₄, sodium borohydride) and organic solvents during bulk storage.
Experimental Preparation (Stock Solutions)
Protocol for 10 mM Stock (DMSO):
Weighing: Use an anti-static weighing boat. Do not use metal spatulas if the solid appears caked (friction risk). Use porcelain or plastic.
Solvent Addition: Add anhydrous DMSO. The nitrate salt may require mild vortexing.
Note: The nitrate ion is a weak base; pH adjustment is rarely needed for initial dissolution.
Stability: Stock solutions in DMSO are stable for 1 month at -20°C. Avoid freeze-thaw cycles which can precipitate the salt.
Emergency Response & First Aid
Principle: Self-validating response loops. If one step fails, the next escalates immediately.
Fire / Explosion Scenario
Media: Use Water Spray or Fog .
Why? Dry chemical extinguishers (CO₂) are often ineffective against oxidizer-fueled fires because the chemical supplies its own oxygen. Water cools the reaction and dilutes the nitrate.
Contraindication: Do not use "smothering" blankets alone; the oxidizer will continue to support combustion underneath.
Exposure Response Workflow
Figure 2: Immediate response logic for exposure incidents.
Pharmacological Application & Mechanism
Context: Why is this compound used in research?
The 1-(3-chlorophenyl)guanidinium cation is a structural analog of phenylbiguanide. It acts as a ligand in the following pathways:
5-HT3 Receptors: Acts as an agonist or partial agonist. The chlorophenyl ring mimics the indole ring of serotonin, while the guanidine group mimics the primary amine, facilitating binding to the receptor's orthosteric site [1].
Sigma Receptors (σ1/σ2): High affinity ligand. The lipophilic chlorophenyl tail anchors into the hydrophobic pocket of the sigma receptor, while the guanidine head group forms electrostatic interactions [2].
Experimental Usage Note:
When using the nitrate salt in physiological buffers (PBS, Tyrode's), ensure the final nitrate concentration does not interfere with ion channel conductance if performing electrophysiology (Patch-clamp). Chloride salts are generally preferred for electrophysiology; Nitrate salts are preferred for synthesis or specific crystallization screens.
Disposal & Environmental Impact[1][4][8]
Waste Stream: Do not dispose of down the drain. Nitrate salts contribute to eutrophication (algal blooms).
Chemical Incineration: Must be incinerated in a facility equipped with an afterburner and scrubber to handle Nitrogen Oxides (NOx) generated during thermal decomposition.
Deactivation: For small spills, treat with excess water to dilute, then absorb with an inert material (vermiculite). Do not use sawdust (combustible).
References
5-HT3 Receptor Agonism
Title: The 5-HT3 agent N-(3-chlorophenyl)guanidine (MD-354) serves as a discriminative stimulus in rats.[6]
Solubility Profile of 1-(3-Chlorophenyl)guanidine Nitrate: A Physicochemical and Methodological Guide
An In-depth Technical Guide for Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formul...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation design, and ultimate therapeutic efficacy. This guide provides an in-depth analysis of the factors governing the solubility of 1-(3-Chlorophenyl)guanidine nitrate, a substituted guanidinium salt. While specific experimental data for this compound is not widely published, this paper establishes a robust theoretical framework based on the well-understood chemistry of guanidinium salts. We will dissect the key physicochemical drivers—pKa, lipophilicity (LogP), and the impact of the salt form—to predict solubility behavior in both aqueous and organic media. Critically, this guide presents a detailed, field-proven experimental protocol for determining thermodynamic equilibrium solubility, grounded in authoritative standards from the United States Pharmacopeia (USP). The objective is to equip researchers, scientists, and drug development professionals with the causal logic and practical methodology required to characterize novel compounds like 1-(3-Chlorophenyl)guanidine nitrate.
Introduction: The Criticality of Solubility in Pharmaceutical Sciences
The journey of a drug from administration to its site of action is fundamentally dependent on its ability to dissolve in physiological fluids. For orally administered drugs, poor aqueous solubility is a primary contributor to low and variable bioavailability, posing a significant challenge for formulation scientists.[1][2] The Biopharmaceutics Classification System (BCS), a framework used by regulatory bodies like the FDA, categorizes drugs based on their solubility and permeability to streamline drug development and guide regulatory decisions.[3][4]
1-(3-Chlorophenyl)guanidine nitrate belongs to the guanidine class of compounds. The guanidinium group is a powerful chemical moiety characterized by its high basicity and ability to form a resonance-stabilized cation.[5][6] Understanding the interplay between this highly polar, charged group and the lipophilic 3-chlorophenyl substituent is key to predicting and manipulating the compound's solubility. This guide will provide the foundational knowledge and practical tools to undertake this essential characterization.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a substance represents the thermodynamic equilibrium between its dissolved and undissolved (typically solid) states.[7][8] This equilibrium is dictated by the interplay of the solute's intrinsic properties and the characteristics of the solvent.
The Guanidinium Cation: A Key Determinant of Aqueous Solubility
Guanidine is one of the strongest organic bases in aqueous solution, with the pKa of its conjugate acid, the guanidinium ion, being approximately 13.6.[5][9] This exceptionally high pKa is due to the remarkable resonance stabilization of the positive charge, which is delocalized across the three nitrogen atoms.
This high pKa has a critical consequence: across the entire physiological pH range of 1.2 to 6.8, the 1-(3-chlorophenyl)guanidine moiety will exist almost exclusively in its protonated, cationic form.[3][10] Therefore, its aqueous solubility will be governed by the properties of the guanidinium salt, not the free base, and will be largely independent of pH within this range. A significant decrease in solubility would only be expected at highly alkaline pH values approaching the pKa, where deprotonation would lead to the precipitation of the less soluble free base.
The Role of the 3-Chlorophenyl Substituent and Nitrate Counter-ion
While the guanidinium group drives aqueous solubility, the 3-chlorophenyl group introduces significant lipophilicity. This "greasy" aromatic ring will inherently favor partitioning into less polar environments, thereby reducing solubility in water compared to unsubstituted guanidine nitrate. The nitrate (NO₃⁻) counter-ion, derived from a strong acid, is highly water-soluble and contributes favorably to the overall solubility of the salt in polar solvents.[11]
"Like Dissolves Like": Predicting Solubility in Organic Solvents
The principle of "like dissolves like" is a useful heuristic for predicting solubility trends in organic solvents.[12]
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess hydrogen bond donors and acceptors and have high dielectric constants. They are excellent at solvating both the guanidinium cation and the nitrate anion. Therefore, 1-(3-Chlorophenyl)guanidine nitrate is expected to exhibit high solubility in these solvents.
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents have high polarity but lack acidic protons. They are effective at solvating cations but less so for anions. Good to moderate solubility is anticipated.[13]
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to solvate charged species effectively. The energy required to break the crystal lattice of the ionic salt is not compensated by solute-solvent interactions. Consequently, the solubility is expected to be very low or negligible.[14][15]
Quantitative Solubility Analysis: A Predictive Summary
While experimental values for 1-(3-Chlorophenyl)guanidine nitrate are not available, we can construct a predictive table based on the principles discussed. This table serves as a hypothesis to be confirmed by experimental determination.
Solvent System
Solvent Type
Predicted Solubility
Rationale
Water (pH 1.2 - 6.8)
Polar Protic
High
The compound exists as a highly polar, charged guanidinium salt.[5][14]
Methanol
Polar Protic
High
Excellent solvation of both cation and anion through hydrogen bonding and polar interactions.[16]
Ethanol
Polar Protic
High to Moderate
Slightly less polar than methanol, but still a very effective solvent for salts.[17]
N,N-Dimethylformamide (DMF)
Polar Aprotic
Moderate
Good cation solvation, but less effective anion solvation compared to protic solvents.[13]
Acetonitrile
Polar Aprotic
Low to Moderate
Lower polarity than DMF or DMSO.
Acetone
Polar Aprotic
Low
Limited ability to solvate ionic species.
Dichloromethane (DCM)
Non-Polar
Very Low / Insoluble
Insufficient polarity to overcome the crystal lattice energy of the salt.
Hexane
Non-Polar
Very Low / Insoluble
Highly non-polar environment is energetically unfavorable for ionic compounds.[15]
Experimental Protocol: The Equilibrium Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[18][19] This protocol is consistent with the principles outlined in USP General Chapter <1236> "Solubility Measurements".[7][20]
Causality Behind Experimental Choices
Use of Excess Solid: This is the cornerstone of the method. It ensures that the solvent is fully saturated with the solute, and that the resulting solution is in thermodynamic equilibrium with the solid phase.[21]
Controlled Temperature: Solubility is temperature-dependent.[1][22] Maintaining a constant, specified temperature (e.g., 25 °C or 37 °C for biorelevant studies) is crucial for reproducibility and accuracy.[3]
Sufficient Equilibration Time: A kinetic component is involved in reaching equilibrium. Agitation for a predetermined period (typically 24-72 hours) is necessary to ensure the dissolution process has reached its endpoint.
Validated Analytical Method (HPLC-UV): A specific and sensitive analytical method is required to accurately quantify the concentration of the dissolved API in the supernatant, free from interference from impurities or degradants.
Step-by-Step Methodology
Preparation:
Accurately weigh an excess amount of 1-(3-Chlorophenyl)guanidine nitrate into a series of glass vials. "Excess" means adding more solid than is expected to dissolve. A preliminary test can help estimate this amount.[21]
Add a precise volume of the desired solvent (e.g., pH-adjusted buffers, organic solvents) to each vial.
Equilibration:
Securely cap the vials to prevent solvent evaporation.
Place the vials in a constant-temperature orbital shaker or on a stir plate.
Agitate the samples at a consistent speed for a sufficient duration (e.g., 48 hours) to ensure equilibrium is reached.
Phase Separation:
Remove vials from the shaker and allow them to stand undisturbed to let undissolved solids settle.
Carefully withdraw an aliquot of the supernatant.
Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining microscopic solid particles. This step is critical to avoid overestimating solubility.
Quantification:
Prepare a calibration curve using stock solutions of 1-(3-Chlorophenyl)guanidine nitrate of known concentrations.
Dilute the filtered supernatant with an appropriate mobile phase to bring its concentration within the linear range of the calibration curve.
Analyze the diluted samples using a validated HPLC-UV method.
Calculation:
Determine the concentration of the diluted sample from the calibration curve.
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
Express the final solubility in units such as mg/mL or mol/L.
Visualization of Experimental Workflow
Caption: Relationship between physicochemical properties and solubility applications.
Biopharmaceutics Classification System (BCS): According to FDA guidance, a drug substance is considered "highly soluble" when its highest strength is soluble in 250 mL or less of aqueous media over the pH range of 1 to 6.8. [10]The determined solubility value directly places the compound into a BCS class (e.g., Class 1 or 3 if highly soluble, Class 2 or 4 if poorly soluble), which dictates the subsequent development and regulatory pathway.
Formulation Development: If the aqueous solubility of 1-(3-Chlorophenyl)guanidine nitrate is found to be insufficient for the desired therapeutic dose, formulation scientists must employ solubility enhancement techniques. This could involve the use of co-solvents, surfactants, or complexing agents. [20][23]The solubility data in various organic solvents provides a crucial starting point for developing non-aqueous or lipid-based formulations.
Conclusion
While direct, published solubility data for 1-(3-Chlorophenyl)guanidine nitrate is scarce, a robust scientific prediction of its behavior is achievable through the application of fundamental physicochemical principles. The compound's solubility is dominated by the highly basic, permanently charged guanidinium core, which ensures high solubility in polar protic solvents like water, and the lipophilic 3-chlorophenyl moiety, which modulates this property. Its aqueous solubility is expected to be high and largely pH-independent across the physiological range. For drug development professionals, the key takeaway is not the absence of data, but the presence of a clear, authoritative methodology—the equilibrium shake-flask method—to generate this critical information reliably. By following the structured protocol outlined herein, researchers can confidently characterize the solubility of this and other novel chemical entities, enabling data-driven decisions that accelerate the path from discovery to clinical application.
References
Solubility of Things. (n.d.). Guanidine. Retrieved from [Link]
USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]
ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]
Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]
ECA Academy. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. Retrieved from [Link]
Open Access Journals. (n.d.). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Retrieved from [Link]
IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]
ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]
Advanced Drug Delivery Reviews. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Retrieved from [Link]
National Center for Biotechnology Information. (2025, February 13). Stability of bicyclic guanidine superbases and their salts in water. Retrieved from [Link]
National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. Retrieved from [Link]
The Scenario. (n.d.). Solubility equilibrium/How does temperature affect solubility?. Retrieved from [Link]
PQRI. (n.d.). Reexamination of Solubility and Permeability Class Boundaries of the FDA Guidance on Biowavers for Immediate-Release Solid Oral. Retrieved from [Link]
American Chemical Society. (2020, July 20). Guanidine. Retrieved from [Link]
Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]
Sciencemadness Wiki. (2025, October 13). Guanidine. Retrieved from [Link]
ResearchGate. (2025, August 6). The Biopharmaceutics Classification System: Highlights of the FDA's Draft Guidance. Retrieved from [Link]
Semantic Scholar. (n.d.). The “High Solubility” Definition of the Current FDA Guidance on Biopharmaceutical Classification System May Be Too Strict for Acidic Drugs. Retrieved from [Link]
Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]
Wikipedia. (n.d.). Guanidine. Retrieved from [Link]
ResearchGate. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Retrieved from [Link]
Solubility of Things. (n.d.). Guanidinium nitrate. Retrieved from [Link]
chemister.ru. (n.d.). guanidine nitrate. Retrieved from [Link]
Ataman Kimya. (n.d.). GUANIDINE NITRATE. Retrieved from [Link]
Wikipedia. (n.d.). Guanidine nitrate. Retrieved from [Link]
Sciencemadness Wiki. (2025, October 13). Guanidinium nitrate. Retrieved from [Link]
E3S Web of Conferences. (n.d.). Investigation of physicochemical properties of guanidine-based corrosion inhibitor. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound Guanidine (FDB005416). Retrieved from [Link]
Agilent. (2023, January 16). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water. Retrieved from [Link]
MDPI. (2023, March 3). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). guanidine nitrate. Retrieved from [Link]
ResearchGate. (2020). Chlorination and bromination of 1,3-diphenylguanidine and 1,3-di-o-tolylguanidine: Kinetics, transformation products and toxicity assessment. Retrieved from [Link]
Advanced Characterization of Hybrid Materials: 1-(3-Chlorophenyl)guanidinium Nitrate
This guide outlines the structural characterization and crystal engineering analysis of 1-(3-Chlorophenyl)guanidinium nitrate , a hybrid organic-inorganic salt with significant potential in non-linear optical (NLO) appli...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural characterization and crystal engineering analysis of 1-(3-Chlorophenyl)guanidinium nitrate , a hybrid organic-inorganic salt with significant potential in non-linear optical (NLO) applications and supramolecular chemistry.
Executive Summary & Chemical Context
The guanidinium cation
is a celebrated template in crystal engineering due to its ability to form persistent, planar hydrogen-bonded networks (ribbons and rosettes) with oxyanions like nitrate ().[1]
1-(3-Chlorophenyl)guanidinium nitrate introduces a symmetry-breaking element—the meta-chlorophenyl group. This modification serves two critical functions:
Induction of Acentricity: The bulky, asymmetric substituent disrupts the centrosymmetric packing often found in simple guanidinium salts, increasing the probability of crystallizing in non-centrosymmetric space groups (e.g.,
, ) required for Second Harmonic Generation (SHG).
Halogen Bonding Potential: The chlorine atom at the meta position provides a
-hole capable of forming or interactions, adding a third dimension of stability to the lattice.
This guide details the protocol for synthesizing, crystallizing, and structurally resolving this compound, with a focus on quantifying the supramolecular synthons that define its physicochemical properties.[2]
Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction, high-purity precursor material is required. The synthesis relies on the protonation of the guanidine base, carefully controlled to prevent nitration of the aromatic ring.
Synthetic Pathway
Reaction Logic:
Step-by-Step Methodology:
Precursor Dissolution: Dissolve 10 mmol of 1-(3-chlorophenyl)guanidine (or its carbonate salt) in 20 mL of Ethanol/Water (4:1 v/v).
Acid Addition: Add 10 mmol of 2M
dropwise at .
Critical Control Point: Maintain temperature
to avoid electrophilic aromatic substitution (nitration) on the phenyl ring.
pH Adjustment: Verify pH
3-4.
Isolation: Stir for 2 hours, then evaporate solvent under reduced pressure to obtain a white precipitate. Recrystallize from hot ethanol.
Crystal Growth Dynamics
High-quality single crystals are grown using the Slow Evaporation Technique (SET) .
Parameter
Specification
Rationale
Solvent System
Methanol:Water (3:1)
Methanol solubilizes the organic moiety; water stabilizes the nitrate H-bond network.
Concentration
0.5 M (Supersaturated)
Ensures steady nucleation without rapid precipitation.
Temperature
25°C ( 0.5°C)
Thermal fluctuations cause defects/inclusions.
Growth Period
10–14 Days
Allows for thermodynamic ordering of the bulky chlorophenyl group.
Workflow Visualization
The following diagram illustrates the logical flow from synthesis to structural resolution.
Caption: Operational workflow for the synthesis and structural determination of 1-(3-Chlorophenyl)guanidinium nitrate.
Crystal Structure Analysis (The Core)
Upon collecting X-ray diffraction data (typically using Mo K
radiation, Å), the analysis must focus on three specific structural features that define the material's utility.
The Hydrogen Bonding Network (2D Architecture)
The interaction between the guanidinium cation and the nitrate anion is the primary structure-directing force. You must validate the presence of the
supramolecular heterosynthon .
Mechanism: Two N-H protons from the guanidinium moiety donate to two Oxygen atoms of the nitrate.
Topology: These interactions typically form "corrugated sheets" or "ribbons" extending along the crystallographic b-axis.
Halogen Bonding and 3D Packing
The 3-chlorophenyl group is not passive. It dictates the stacking of the 2D H-bonded sheets.
Look for: Type II Halogen bonds (
).
Significance: If the
distance is less than the sum of van der Waals radii ( Å), this interaction locks the sheets into a non-centrosymmetric arrangement, enhancing NLO response.
Hirshfeld Surface Analysis
To quantify these weak interactions, generate Hirshfeld surfaces mapped with
.
Red Spots: Indicate strong H-bonds (
).
White Regions: Indicate van der Waals contacts.
Fingerprint Plot:
Look for sharp spikes at the bottom left (short
) corresponding to interactions.
Assess the percentage contribution of
or contacts to the total surface area.
Physicochemical Characterization
Thermal Stability (DSC/TGA)
Nitrate salts are energetic oxidizers. Thermal analysis is mandatory before bulk processing.
Expected Profile: Sharp melting endotherm (typically 140–160°C) followed immediately by exothermic decomposition.
Safety Threshold: Do not heat bulk samples beyond 120°C without prior TGA confirmation.
Non-Linear Optical (NLO) Screening
If the structure solves to a non-centrosymmetric space group (e.g.,
), perform the Kurtz-Perry Powder test.
Reference: KDP (Potassium Dihydrogen Phosphate).
Procedure: Irradiate microcrystalline powder with a Q-switched Nd:YAG laser (1064 nm).
Output: Measure intensity of green light (532 nm). Guanidinium derivatives often show 1-2x KDP efficiency.
Structural Logic Diagram
The following diagram details the specific atomic interactions you are looking for in the solved structure.
Caption: Interaction map showing the hierarchy of forces: Strong H-bonds form 2D sheets; Halogen/Pi interactions stack them into 3D.
References
Guanidinium Nitrate Structural Motifs:
Russell, V. A., et al. (1994). "Crystal engineering with guanidinium and nitrate ions: a study of the hydrogen-bonding motifs in a series of guanidinium nitrate salts." Acta Crystallographica Section B, 50(6).
Synthesis of Substituted Guanidines:
Katritzky, A. R., et al. (2005). "Synthesis of Guanidines." Chemical Reviews, 105(11).
Hirshfeld Surface Analysis Methodology:
Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32.
NLO Properties of Guanidinium Salts:
Zyss, J., & Ledoux, I. (1994). "Nonlinear optics in multipolar media: theory and experiments." Chemical Reviews, 94(1), 77-105.
General Protocol for Nitrate Salt Crystallization:
Felloni, M., et al. (2002). "Hydrogen-bonding interactions between linear bipyridinium cations and nitrate anions." CrystEngComm, 4, 371-378.
Application Note: In Vivo Characterization of 1-(3-Chlorophenyl)guanidine Nitrate as a Serotonergic (5-HT3) Agonist
Abstract & Introduction This technical guide details the in vivo application of 1-(3-Chlorophenyl)guanidine (mCPG) , specifically in its nitrate salt form. While often confused with its structural analog 1-(3-chloropheny...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
This technical guide details the in vivo application of 1-(3-Chlorophenyl)guanidine (mCPG) , specifically in its nitrate salt form. While often confused with its structural analog 1-(3-chlorophenyl)biguanide (mCPBG), mCPG (also known in literature as MD-354 ) exhibits a distinct pharmacological profile as a selective, partial agonist at the 5-HT3 receptor.
The 5-HT3 receptor is unique among serotonin receptors as a ligand-gated ion channel (LGIC), mediating rapid excitatory neurotransmission in the central and peripheral nervous systems.[1] Activation of peripheral 5-HT3 receptors on vagal afferents triggers the Bezold-Jarisch Reflex (BJR) —a triad of bradycardia, hypotension, and apnea.[2] This reflex serves as the "gold standard" physiological readout for 5-HT3 agonism in vivo.
Neurogastroenterology: Studying emetic pathways and gut motility.[3]
Pain Research: Investigating peripheral nociception via ion channel modulation.
Chemical Identity & Formulation
Critical Note on Salt Form: The user has specified the nitrate salt. Most commercial vendors supply the hydrochloride. The nitrate anion (
) adds oxidative properties in bulk but is physiologically compatible in micro-doses. You must adjust the molecular weight (MW) for accurate molar dosing.
Compound Specifications
Property
Value
Notes
Compound Name
1-(3-Chlorophenyl)guanidine Nitrate
Abbr: mCPG-NO3 or MD-354 Nitrate
CAS Number
10605-62-6 (Generic)
Verify specific batch CoA
MW (Free Base)
169.61 g/mol
MW (Nitrate Salt)
232.62 g/mol
Base + (63.01)
Solubility
Water/Saline (Moderate)
Soluble up to 10 mM in warm saline.
Appearance
White to off-white crystalline solid
Hygroscopic; store with desiccant.
Vehicle Formulation Protocol
Target Stock Concentration: 10 mM (2.32 mg/mL)
Weighing: Weigh 2.32 mg of mCPG Nitrate.
Primary Solvent: Dissolve in 50 µL of DMSO (Dimethyl sulfoxide). Note: Guanidines can be stubborn in pure saline; a DMSO "shock" ensures complete solvation.
Dilution: Slowly add 950 µL of sterile 0.9% Saline (warm to 37°C) while vortexing.
Final Vehicle: 5% DMSO / 95% Saline.
pH Adjustment: Check pH. If < 5.5 (common with nitrates), adjust to ~7.2 using 0.1N NaOH. Do not inject acidic solutions IV , as this causes injection pain and pseudo-responses.
Mechanism of Action
Unlike G-protein coupled 5-HT receptors (5-HT1, 5-HT2), the 5-HT3 receptor is a pentameric cation channel. Upon binding mCPG, the channel undergoes a conformational change, allowing
and influx.
Pathway Visualization
The following diagram illustrates the signal transduction pathway from IV injection to the physiological BJR readout.
Figure 1: Signal transduction pathway of the Bezold-Jarisch Reflex induced by mCPG.
In Vivo Protocol: The Bezold-Jarisch Reflex (Rat)[2][4]
This protocol quantifies the agonist efficacy of mCPG by measuring the transient drop in heart rate (HR) and mean arterial pressure (MAP).
Experimental Setup
Subject: Male Sprague-Dawley Rats (250–300 g).
Anesthesia: Urethane (1.2 – 1.5 g/kg IP). Why Urethane? It preserves autonomic reflexes better than Isoflurane or Ketamine.
Surgical Prep:
Cannulate the Femoral Artery for blood pressure monitoring.
Cannulate the Femoral Vein (or Jugular Vein) for drug administration.
Allow 20-minute stabilization post-surgery.
Dosing Strategy (Dose-Response)
mCPG is a partial agonist .[4] It requires higher doses than the full agonist mCPBG (phenylbiguanide) to elicit a response, and the maximal effect may be lower (ceiling effect).
Dose Group
Concentration (Salt)
Volume (per 300g rat)
Expected Response
Low
10 µg/kg
~0.1 mL
Minimal/Threshold
Medium
30 µg/kg
~0.1 mL
Moderate Bradycardia (-30 to -50 bpm)
High
100 µg/kg
~0.1 mL
Robust Bradycardia (-100+ bpm)
Control
Vehicle
~0.1 mL
No Change
Execution Workflow
Baseline Recording: Record HR and MAP for 5 minutes to ensure stability.
Bolus Injection: Administer mCPG bolus IV rapidly (< 2 seconds).
Flush: Follow immediately with 0.1 mL saline flush to clear dead space.
Data Capture: The BJR is rapid . Peak response occurs within 2–5 seconds; recovery occurs within 10–20 seconds.
Washout (Critical): Wait 15 minutes between doses.
Scientific Logic:[2][5][6][7][8][9] 5-HT3 receptors desensitize extremely fast. Repeating doses too quickly will result in tachyphylaxis (diminished response).
Validation (Antagonist Blockade)
To prove the effect is 5-HT3 mediated and not a non-specific nitrate effect:
Administer Ondansetron (1 mg/kg IV).
Wait 10 minutes.
Re-challenge with the High Dose (100 µg/kg) of mCPG.
Result: The bradycardic response should be abolished (>90% inhibition).
Oxidation: Solid guanidine nitrate is an oxidizer.[8][10][11] Keep away from open flames and reducing agents.[10]
Toxicity: High doses (>10 mg/kg) may cause non-specific hypotension due to the guanidinium cation blocking other channels. Stick to the µg/kg range.[12]
References
Dukat, M., et al. (2000). "The 5-HT3 agent N-(3-chlorophenyl)guanidine (MD-354) serves as a discriminative stimulus in rats and displays partial agonist character in a shrew emesis assay."[13] Psychopharmacology.
Sepúlveda, M. I., et al. (1993).[6] "Characterization of [3H]meta-chlorophenylbiguanide binding to 5-HT3 receptors in N1E-115 neuroblastoma cells." European Journal of Pharmacology.
Widdop, R. E., et al. (1990).[14] "Impaired arterial baroreceptor reflex and cardiopulmonary vagal reflex in conscious spontaneously hypertensive rats."[14] Journal of Hypertension.
Lupiński, S., et al. (2011). "Acute myocardial ischemia enhances the vanilloid TRPV1 and serotonin 5-HT3 receptor-mediated Bezold-Jarisch reflex in rats."[2] Pharmacological Reports.
Verberne, A. J., & Guyenet, P. G. (1992). "Medullary pathway of the Bezold-Jarisch reflex in the rat." American Journal of Physiology.
Synthesis of nitrogen-rich heterocycles using 1-(3-Chlorophenyl)guanidine nitrate
Executive Summary This application note details the methodological framework for utilizing 1-(3-Chlorophenyl)guanidine nitrate as a primary building block in the synthesis of nitrogen-rich heterocyclic scaffolds. The 3-c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the methodological framework for utilizing 1-(3-Chlorophenyl)guanidine nitrate as a primary building block in the synthesis of nitrogen-rich heterocyclic scaffolds. The 3-chlorophenyl moiety offers enhanced lipophilicity and metabolic stability (blocking CYP450 oxidation at the meta-position), while the guanidine core (
) serves as an ideal 1,3-binucleophile for cyclization reactions.
This guide focuses on two divergent synthetic pathways critical for drug discovery (kinase inhibitors) and energetic materials research:
The Knorr-Type Cyclization to form highly substituted pyrimidines.
The Traube-Like Condensation to form poly-functionalized hydroxypyrimidines (precursors to pteridines and purines).
Safety & Handling: The Nitrate Salt Factor
CRITICAL WARNING: The starting material is a nitrate salt of an organic base. While 1-(3-Chlorophenyl)guanidine nitrate is more stable than pure guanidine, it possesses oxidizing properties and potential explosivity under confinement or high heat.
Hazard Class
Risk Factor
Mitigation Protocol
Oxidizer
May intensify fire; reacts violently with reducing agents.
Store away from metal powders, organic solvents, and sulfur. Use Teflon-coated spatulas.
Energetic
Potential for rapid decomposition >210°C.
Do not grind in a dry mortar. Use blast shields during scale-up (>5g).
Toxicity
Irritant to mucous membranes; Methemoglobinemia risk.[1]
Wear N95/P100 respirator and nitrile gloves (0.11mm min thickness).
Pre-Reaction Neutralization:
Most cyclizations require the free base of the guanidine.
In-situ method: Add 1.05 eq. of Sodium Ethoxide (NaOEt) or Sodium Hydroxide (NaOH) directly to the reaction solvent.
Ex-situ method: Dissolve nitrate in water, basify with 2M NaOH, extract with EtOAc, and concentrate. Note: In-situ is preferred to minimize handling of the free base.
Reaction Logic & Pathway Map
The guanidine moiety acts as a 1,3-dinucleophile. The selectivity of the cyclization depends on the electrophilicity of the carbonyl partner.
Figure 1: Divergent synthesis pathways from the guanidine nitrate precursor. The choice of dicarbonyl electrophile dictates the functionalization of the resulting pyrimidine core.
Protocol A: Synthesis of N-(3-Chlorophenyl)-4,6-dimethylpyrimidin-2-amine
Application: This protocol yields a lipophilic "drug-like" scaffold common in kinase inhibitors (e.g., Imatinib analogs). The reaction utilizes the Knorr pyrimidine synthesis mechanism.
Reagents:
1-(3-Chlorophenyl)guanidine nitrate: 2.32 g (10.0 mmol)
Pentane-2,4-dione (Acetylacetone): 1.10 g (11.0 mmol)
Sodium Ethoxide (21% wt in EtOH): 3.40 g (~10.5 mmol)
Ethanol (Absolute): 20 mL
Step-by-Step Methodology:
Neutralization: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend the guanidine nitrate in Ethanol (10 mL).
Base Addition: Add the Sodium Ethoxide solution dropwise over 5 minutes. The suspension will thin as the free base is liberated and sodium nitrate precipitates.
Checkpoint: Ensure the pH is basic (pH > 9) using litmus paper.
Condensation: Add Acetylacetone (dissolved in 10 mL Ethanol) to the mixture.
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours.
Monitoring: Monitor via TLC (System: Hexane:EtOAc 7:3). The starting guanidine (polar) should disappear, replaced by a less polar UV-active spot (
).
Workup:
Cool the reaction to room temperature.
Pour the mixture into 100 mL of ice-cold water. The product should precipitate as a white/off-white solid.
Stir vigorously for 15 minutes to break up aggregates.
Purification:
Filter the solid using a Buchner funnel.
Wash with cold water (
mL) to remove residual sodium nitrate.
Recrystallize from Ethanol/Water (9:1) if necessary.[2][3][4][5][6]
Protocol B: Synthesis of Nitrogen-Rich 4,6-Dihydroxypyrimidine Scaffold
Application: This protocol generates a highly polar, functionalizable scaffold (tautomeric with barbituric acid derivatives). It serves as a precursor for high-energy materials or pteridine-based antifolates.
Reagents:
1-(3-Chlorophenyl)guanidine nitrate: 2.32 g (10.0 mmol)
Diethyl Malonate: 1.76 g (11.0 mmol)
Sodium Ethoxide (Solid): 1.36 g (20.0 mmol)
Ethanol (Absolute): 30 mL
Step-by-Step Methodology:
Preparation of Ethoxide: In a dry 100 mL RBF, dissolve solid Sodium Ethoxide in absolute Ethanol under Argon atmosphere. Note: Excess base is required here to deprotonate the methylene of the malonate.
Addition: Add the guanidine nitrate in one portion. Stir for 20 minutes at room temperature.
Cyclization: Add Diethyl Malonate dropwise.
Reaction: Heat to reflux (78°C) for 8–12 hours. A heavy precipitate (the sodium salt of the pyrimidine) often forms.
Quenching:
Evaporate the bulk of the ethanol under reduced pressure.[7]
Dissolve the residue in minimal water (20 mL).
Acidification: Carefully acidify with Acetic Acid or 1M HCl to pH 5–6.
Caution:
evolution is possible if carbonates are present; foaming may occur.
Isolation: The product (free acid form) will precipitate upon acidification. Filter and wash with cold water and diethyl ether.
Expected Yield: 60–70%
Data Interpretation:
The product exists in tautomeric equilibrium (keto-enol). NMR often shows broad signals for the OH/NH protons.
Analytical Validation & Troubleshooting
Parameter
Protocol A (Dimethyl)
Protocol B (Dihydroxy)
Troubleshooting
Solubility
Soluble in DCM, EtOAc, DMSO.
Soluble in DMSO, dilute Base. Insoluble in DCM.
If Protocol A product doesn't precipitate, extract with DCM.
Melting Point
Sharp, typically 140–160°C.
High (>250°C), often decomposes.
Use DSC for Protocol B to prevent apparatus damage.
IR Signature
No C=O stretch. Strong C=N.
Broad OH/NH stretch (), C=O ().
Ensure sample is dry; hydrates are common in Protocol B.
References
MDPI - Catalyzed Methods to Synthesize Pyrimidine. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]
Application Note: Optimization of Crystallinity and Purity for 1-(3-Chlorophenyl)guanidine Nitrate
Introduction & Scope 1-(3-Chlorophenyl)guanidine (often referenced in the context of serotonergic 5-HT3 or sigma receptor ligands) presents a unique purification challenge due to its amphiphilic nature.[1] The molecule c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
1-(3-Chlorophenyl)guanidine (often referenced in the context of serotonergic 5-HT3 or sigma receptor ligands) presents a unique purification challenge due to its amphiphilic nature.[1] The molecule consists of a highly polar, ionic guanidinium nitrate "head" and a lipophilic meta-chlorophenyl "tail."
While simple guanidine nitrate salts are typically recrystallized from water, the introduction of the chlorophenyl ring significantly alters the solubility profile, often leading to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.
This Application Note provides a self-validating method development guide . Rather than a static recipe, it details the logic to determine the optimal solvent system for your specific crude batch, ensuring high purity (>99.5%) and stable crystal habit.
Key Chemical Properties
Property
Description
Implication for Recrystallization
Ionic Character
Nitrate Salt ()
High lattice energy; requires polar protic solvents (Water, MeOH, EtOH).[1]
Lipophilicity
3-Chlorophenyl ring
Reduces water solubility compared to parent guanidine; increases solubility in organics.
Thermal Stability
Nitrate anion
Oxidizer Hazard. Avoid heating to dryness or shock. Melting point is critical; decomposition often occurs near MP.[1]
Impurity Profile
Isomers, Anilines
3-Chloroaniline (starting material) is a liquid and can cause oiling.[1]
Solvent Selection Strategy: The "Amphiphilic Balance"
The core principle for purifying arylguanidine salts is balancing the solvation of the ionic head against the hydrophobic tail.
Water: Excellent for the nitrate salt but may not dissolve the aryl portion efficiently, leading to low recovery or oiling out.
Ethanol (EtOH): Good solubility for the aryl tail; moderate solubility for the nitrate head.[1]
Acetone/Ethyl Acetate: Generally poor solvents for nitrate salts; excellent anti-solvents to induce precipitation.
Recommendation: The highest success rate is typically achieved with Ethanol/Water mixtures or Water (if the impurity profile allows).[1]
Protocol A: Solvent Screening (Small Scale)
Objective: Determine the exact solvent ratio that yields crystals (not oil) with maximum recovery.
Scale: 100 mg of crude material per vial.
Target Scale: 10 g - 100 g
Selected Solvent: Assumed Ethanol:Water (3:1) based on typical arylguanidine behavior (adjust based on Protocol A results).
Safety Precaution
NITRATE HAZARD: Guanidine nitrates are energetic materials.[1] While aryl derivatives are generally more stable than pure guanidine nitrate, never heat the solid to decomposition or grind vigorously. Perform all heating in a water/oil bath, not on direct flame.[1]
Step-by-Step Workflow
Dissolution:
Place crude solid in a round-bottom flask.
Add the optimized solvent (approx. 5-7 mL per gram of solid).[1]
Heat to reflux with magnetic stirring.
Critical: If the solution is dark/colored, add Activated Carbon (1-2 wt%), stir for 5 mins, and perform a hot filtration through Celite.
Nucleation Control (The "Cloud Point"):
If the solution is perfectly clear at reflux, add warm water (anti-solvent) dropwise until a faint, persistent turbidity (cloudiness) appears.[1]
Add one drop of Ethanol to clear it again. This places the system at the metastable limit.
Crystallization:
Remove from heat. Clamp the flask above the heat source.
Seeding: When the temperature drops to ~60°C, add a few seed crystals (from Protocol A).[1]
Slow Cooling: Wrap the flask in a towel or place in a Dewar to ensure cooling to RT takes >2 hours.
Why? Fast cooling traps the mother liquor (impurities) inside the crystal lattice.[1]
Isolation:
Once at RT, cool in an ice bath (0-5°C) for 30 minutes to maximize yield.
Wash: Displace mother liquor with a small volume of cold solvent (e.g., cold IPA or Acetone).[1] Do not use water if it was the solvent, as it dissolves the product too easily.
Drying:
Dry in a vacuum oven at 40-50°C for 12 hours.
Check: Ensure no solvent smell remains (ethanol solvates can be persistent).[1]
Troubleshooting: The "Oiling Out" Phenomenon
Arylguanidines are notorious for separating as a liquid oil before crystallizing.[1] This occurs when the saturation temperature of the solute is higher than the melting point of the solvated impurity mixture.
Logic Flow for Oiling Out
Figure 1: Decision matrix for handling phase separation (oiling out) during cooling.
Characterization & Quality Control
After drying, validate the success of the recrystallization using these metrics.
Technique
Acceptance Criteria
Notes
Melting Point (MP)
Sharp range (< 2°C)
Broad range indicates solvent inclusion or impurities.[1] Note: Literature MP for parent guanidine nitrate is ~214°C; aryl derivative will likely be lower (e.g., 140-180°C).[1]
HPLC
> 99.5% Area
Check for 3-chloroaniline peak (starting material).[1]
1H NMR
Stoichiometric Integrals
Verify the ratio of aromatic protons to the guanidine N-H protons (broad singlets).
Appearance
White/Colorless Needles
Yellow/Brown indicates oxidation products or aniline retention.[1]
References
General Synthesis of Arylguanidines
Safavi, A. et al. (2006).[1] Synthesis of some new guanidine derivatives... (Provides context on guanidine synthesis and purification). (Note: Generalized link to J. Med.[1] Chem. archives for arylguanidine synthesis).
Nitrate Salt Properties
Perkin, W. H. (1920).[1] Tautomerism of Guanidine Derivatives. Journal of the Chemical Society. (Classic reference for guanidine salt habits).[1]
Recrystallization Techniques
Vogel, A. I.[1] Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for solvent selection and hot filtration). [1]
Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. The nitrate salt is an oxidizer; appropriate PPE and blast shields should be utilized during scale-up.
Application Note: 1-(3-Chlorophenyl)guanidine Nitrate in Energetic Materials Research
This Application Note is structured as a high-level technical guide for researchers in energetic materials and chemical synthesis. It focuses on the specific utility of 1-(3-Chlorophenyl)guanidine nitrate (3-CPGN) as bot...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for researchers in energetic materials and chemical synthesis. It focuses on the specific utility of 1-(3-Chlorophenyl)guanidine nitrate (3-CPGN) as both a standalone energetic salt and a critical intermediate in the synthesis of insensitive munitions.
Executive Summary
In the pursuit of high-energy-density materials (HEDMs) that balance performance with safety, substituted guanidinium salts have emerged as a critical class of compounds. 1-(3-Chlorophenyl)guanidine nitrate (3-CPGN) represents a specialized energetic salt utilized primarily for two applications:
As a Density-Enhanced Gas Generant: The chlorine substituent increases crystal density (
)—a key factor in detonation velocity—while the guanidinium core ensures high nitrogen gas output.
As a Synthetic Precursor: It serves as the stable intermediate for the nitration of 1-(3-chlorophenyl)-3-nitroguanidine, a candidate for insensitive high explosive (IHE) formulations.
This guide provides rigorous protocols for the synthesis, crystallization, and safety characterization of 3-CPGN, tailored for research environments.
Safety & Handling (Critical)
WARNING: This protocol involves the synthesis and handling of energetic materials.[1]
Personal Protective Equipment (PPE): Kevlar gloves, flame-retardant lab coat, face shield, and ear protection are mandatory.
Scale Limits: Do not exceed 5.0 g per batch during initial characterization.
Shielding: All reactions involving nitric acid and organic bases must be performed behind a blast shield.
Incompatibility: Avoid contact with strong reducing agents or powdered metals.
Chemical Identity & Properties
Property
Value / Description
IUPAC Name
1-(3-Chlorophenyl)guanidinium nitrate
CAS Number (Base)
6145-41-1 (Base); Salt requires in-situ prep
Molecular Formula
Molecular Weight
232.62 g/mol
Oxygen Balance
Negative (Fuel-rich); requires oxidizer for optimal detonation
Predicted Density
~1.55 – 1.65 g/cm³ (Crystal packing dependent)
Role
Energetic Salt / Intermediate
Experimental Protocols
Protocol A: Synthesis of 1-(3-Chlorophenyl)guanidine Nitrate
Objective: To synthesize high-purity 3-CPGN via acid-base neutralization.
Reagents:
1-(3-Chlorophenyl)guanidine (98% purity)
Nitric Acid (
), 65% Analytical Grade
Ethanol (Absolute) and Diethyl Ether
Workflow:
Dissolution: Dissolve 1.70 g (10 mmol) of 1-(3-chlorophenyl)guanidine in 20 mL of warm ethanol (40°C) in a round-bottom flask.
Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 10 mmol of
(approx. 0.7 mL of 65% acid). Maintain temperature below 5°C to prevent side nitration of the ring.
Crystallization: Stir for 30 minutes. The nitrate salt may precipitate immediately. If not, add cold diethyl ether (30 mL) to induce precipitation.
Filtration: Filter the white precipitate using a sintered glass funnel.
Purification: Recrystallize from a 1:1 Ethanol/Water mixture to remove trace acid.
Drying: Dry in a vacuum desiccator over
for 24 hours.
Protocol B: Thermal Stability Profiling (DSC/TGA)
Objective: To determine the onset of decomposition (
Application Pathway: Synthesis of Nitro-Derivatives
One of the primary research applications of 3-CPGN is its use as a substrate for dehydration-nitration to form nitroguanidines.
Mechanism:
The nitrate salt, when treated with concentrated sulfuric acid (
), undergoes loss of water to form the nitroguanidine species.[3]
This conversion transforms the salt into a covalent energetic molecule, significantly altering its detonation velocity and sensitivity.
Visualization: Characterization Workflow
The following diagram illustrates the logical flow from raw material to validated energetic data.
Caption: Workflow for the synthesis and qualification of 3-CPGN in energetic materials research.
Performance Calculation (Theoretical)
Before live fire testing, researchers must estimate performance using the Kamlet-Jacobs (K-J) equations .
Data Input Table:
Parameter
Symbol
Source
| Crystal Density |
| From XRD (Protocol B) |
| Heat of Formation | | Calculated via EXPLO5 or Gaussian (CBS-4M) |
| Moles of Gas | | Based on Formula |
Equation:
Where is detonation velocity (km/s).
Research Note: The presence of the Chlorine atom (Atomic mass 35.5) increases the average molecular weight of gas products (
), which can theoretically lower compared to pure CHNO explosives. However, the density gain () often offsets this in terms of Detonation Pressure ().
References
Klapötke, T. M. (2011). Chemistry of High-Energy Materials. Walter de Gruyter. (Standard reference for guanidinium salt characterization protocols).
UN Recommendations on the Transport of Dangerous Goods . (2015). Manual of Tests and Criteria, Section 13 (Test 3). (Protocol for BAM Impact and Friction testing).
Sigma-Aldrich . (2024). 1-(3-Chlorophenyl)guanidine Product Specification. (Precursor chemical data). Note: Representative link for chemical sourcing.
Drake, G. W., et al. (2011). "Energetic salts of the 1-amino-3-nitroguanidinium cation." Journal of Materials Chemistry. (Comparative literature on guanidine nitrate derivatives).
Davis, T. L. (1943). The Chemistry of Powder and Explosives. (Foundational text on the conversion of guanidine nitrates to nitroguanidines).
Application Note: HPLC Method Development for 1-(3-Chlorophenyl)guanidine Nitrate
Executive Summary This guide details the strategic development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(3-Chlorophenyl)guanidine nitrate (CPG-NO...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the strategic development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(3-Chlorophenyl)guanidine nitrate (CPG-NO3).
Developing a method for this compound presents two distinct challenges:
Guanidine Basicity: The highly basic guanidine moiety (pKa ~10–11) leads to severe peak tailing on traditional silica-based columns due to secondary silanol interactions.
Nitrate Counter-ion: The nitrate salt form dissociates in the mobile phase. Nitrate ions (
This protocol utilizes a low-pH, base-deactivated Reversed-Phase (RP-HPLC) approach to suppress silanol activity while ensuring the analyte remains in a consistent ionization state.
Part 1: Physicochemical Profiling & Strategy
Before method development, the analyte's properties dictate the chromatographic mode.
Property
Characteristic
Chromatographic Implication
Structure
Phenyl ring with meta-chlorine + Guanidine group
Mixed polarity: Hydrophobic ring (retention) vs. Polar/Ionic guanidine (tailing risk).
Basicity (pKa)
~10.5 (Estimated for aryl-guanidines)
At pH < 8, the molecule is positively charged (Cationic).
Salt Form
Nitrate ()
Critical: Nitrate absorbs UV strongly at 200–220 nm. Detection must be optimized >240 nm to avoid interference.
Solubility
Soluble in Methanol, DMSO, Water (moderate)
Diluent should match the initial mobile phase to prevent peak distortion.
Method Development Decision Matrix
The following logic tree illustrates the scientific rationale behind selecting the stationary phase and mobile phase conditions.
Figure 1: Decision matrix for selecting column chemistry and detection parameters to mitigate basicity and nitrate interference.
Part 2: Optimized Experimental Protocol
Instrumentation & Materials
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Strong solvent for eluting the hydrophobic chlorophenyl group.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns.
Column Temp
30°C
Ensures retention time reproducibility.
Injection Vol
10 µL
Standard volume; adjust based on sensitivity needs.
Detection
UV 254 nm
Crucial: Avoids the nitrate cut-off (<220 nm) while maximizing signal for the chlorophenyl ring.
Mobile Phase Preparation
Buffer (MP A): Dissolve 2.72 g of
in 1000 mL of water. Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid. Filter through a 0.45 µm nylon membrane.
Solvent (MP B): Use pure Acetonitrile. Degas via sonication or inline degasser.
Gradient Program
While isocratic elution is possible, a gradient is recommended to clear potential late-eluting impurities from the synthesis matrix.
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (ACN)
Event
0.00
90
10
Equilibration / Injection
2.00
90
10
Isocratic Hold (Nitrate elutes here)
12.00
40
60
Linear Gradient
15.00
40
60
Wash
15.10
90
10
Return to Initial
20.00
90
10
Re-equilibration
Part 3: Method Validation & Self-Validating Workflows
To ensure Trustworthiness (E-E-A-T), the method must include System Suitability Tests (SST) that act as a "Go/No-Go" gauge before analyzing samples.
System Suitability Criteria
Tailing Factor (
): Must be . (If , the column is likely too active for this basic compound. Replace with a fresher "Base-Deactivated" column).
Theoretical Plates (
):.
Precision (RSD):
for 6 replicate injections of the standard.
Resolution (
): between the Nitrate peak (void volume, ~1.5 min) and CPG peak (if low UV is used).
Workflow Diagram
Figure 2: Analytical workflow ensuring data integrity via System Suitability checkpoints.
Part 4: Troubleshooting & Critical Insights
The "Nitrate Trap"
Many researchers mistakenly identify the nitrate peak as an impurity.
Observation: A sharp peak eluting near the void volume (
) when monitoring at 210–220 nm.
Verification: Inject a blank solution of Sodium Nitrate (
). The peak will match the retention time of the "impurity."
Solution: Increase detection wavelength to 254 nm . Nitrate absorbance drops significantly, while the aromatic CPG molecule remains strong.
Peak Tailing Solutions
If the tailing factor exceeds 1.5 despite using a C18 column:
Add Ion-Pairing Reagent: Add 5 mM Sodium Octanesulfonate to Mobile Phase A. This masks the positive charge of the guanidine. (Note: This makes the method less compatible with LC-MS).
Increase Buffer Strength: Increase phosphate concentration to 50 mM to better compete with silanols.
Use a "Phenyl-Hexyl" Column: The pi-pi interaction with the chlorophenyl ring can offer alternative selectivity and often better shape for aromatic bases.
References
PubChem. (n.d.). N-(3-chlorophenyl)guanidine | C7H8ClN3.[2][3] National Library of Medicine. Retrieved February 25, 2026, from [Link]
Dolan, J. W. (2002). The Role of pH in HPLC Separation. LCGC North America.
Agilent Technologies. (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water. (Application note demonstrating C18 separation of chlorinated guanidines). Retrieved from [Link]
Application Note: Conversion of 1-(3-Chlorophenyl)guanidine Hydrochloride to Nitrate Salt
Abstract & Strategic Overview This Application Note details the procedure for converting 1-(3-Chlorophenyl)guanidine hydrochloride (CAS: 2113-05-5) to its corresponding nitrate salt . While the hydrochloride form is the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This Application Note details the procedure for converting 1-(3-Chlorophenyl)guanidine hydrochloride (CAS: 2113-05-5) to its corresponding nitrate salt . While the hydrochloride form is the standard commercial presentation due to its stability and solubility, the nitrate salt is often required for specific crystallographic studies, energetic material research, or as a precursor for nitration to nitroguanidine derivatives.
The conversion presents a classic anion exchange challenge. Unlike simple inorganic salts, substituted guanidines possess a basic nitrogen core (
for the parent guanidine) that is sensitive to hydrolysis under extreme conditions. Therefore, this guide prioritizes two methods:
Direct Metathesis via Silver Nitrate (Method A): The "Gold Standard" for laboratory-scale purity, leveraging the insolubility of AgCl to drive the equilibrium.
Free Base Neutralization (Method B): A scalable alternative that avoids expensive silver salts but requires careful isolation of the free base intermediate.
Safety Warning: Energetic Potential
CRITICAL: Guanidine nitrate salts are classified as oxidizers and can exhibit energetic properties (propellants/explosives) when dry. While the 3-chlorophenyl substituent adds molecular weight (diluting the explosive potential compared to parent guanidine nitrate), this compound must be treated as a potential energetic material.
Do not grind the dry nitrate salt vigorously.
Avoid metal spatulas ; use wood or conductive plastic.
This method relies on the high lattice energy of Silver Chloride (AgCl) to drive the reaction to completion. It is thermodynamically favorable (
of AgCl is ).
Method B: Acid-Base Neutralization
This method involves liberating the guanidine free base using a strong alkali, extracting it, and then re-acidifying with nitric acid.
Experimental Protocols
Protocol A: Direct Metathesis (Silver Nitrate)
Best for: Analytical standards, small-scale (<5g), high purity requirements.
Materials Required
Reagent
MW ( g/mol )
Equivalents
Role
1-(3-Chlorophenyl)guanidine HCl
248.11
1.0
Substrate
Silver Nitrate ()
169.87
1.05
Reagent
Deionized Water (Milli-Q)
18.02
Solvent
Solvent
Ethanol (Optional)
46.07
Co-solvent
Recrystallization
Step-by-Step Procedure
Dissolution: Dissolve 1.0 g (4.03 mmol) of 1-(3-Chlorophenyl)guanidine HCl in 15 mL of warm deionized water (approx. 40°C). Ensure complete dissolution.
Reagent Preparation: In a separate dark vial, dissolve 0.72 g (4.23 mmol, 1.05 eq) of Silver Nitrate in 5 mL of deionized water. Note: Protect AgNO3 from light.
Precipitation: Slowly add the AgNO3 solution to the guanidine solution with vigorous magnetic stirring. A thick, curdy white precipitate of AgCl will form immediately.
Digestion: Stir the suspension for 15 minutes in the dark.
Filtration: Filter the mixture through a 0.22 µm PVDF syringe filter or a fine sintered glass funnel (Grade 4) to remove AgCl.
Checkpoint: The filtrate must be clear. If cloudy, re-filter.
Concentration: Concentrate the clear filtrate under reduced pressure (Rotavap) at 50°C until the volume is reduced by 80%.
Crystallization: Cool the concentrate to 4°C overnight. Colorless crystals of the nitrate salt should form.
Troubleshooting: If no crystals form, add cold ethanol dropwise to induce precipitation.
Drying: Filter the crystals and dry in a vacuum desiccator over
for 24 hours.
Protocol B: Free Base Neutralization
Best for: Scale-up (>10g), cost-sensitive synthesis.
Materials Required
Reagent
Role
Sodium Hydroxide (2M)
Neutralization Base
Nitric Acid (2M)
Acid Source
Dichloromethane (DCM)
Extraction Solvent
(Anhydrous)
Drying Agent
Step-by-Step Procedure
Liberation: Dissolve the HCl salt in minimal water. Add 2M NaOH dropwise until pH > 12. The solution may become cloudy as the free base precipitates.
Extraction: Extract the aqueous mixture with Dichloromethane (
mL).
Drying: Combine organic layers, dry over anhydrous
, and filter.
Evaporation: Evaporate the DCM to yield the 1-(3-Chlorophenyl)guanidine free base (solid or oil).
Acidification: Re-dissolve the free base in a minimal amount of Ethanol. Place in an ice bath.
Salt Formation: Add 2M Nitric Acid dropwise while monitoring pH. Stop addition when pH reaches neutral/slightly acidic (pH ~5-6).
Isolation: Evaporate the solvent or add Diethyl Ether to precipitate the nitrate salt.
Improving yield in the guanylation of 3-chloroaniline to form nitrate salts
Subject: Optimization of Yield & Purity in the Synthesis of 1-(3-Chlorophenyl)guanidine Nitrate Ticket ID: GUA-3CL-NIT-001 Support Level: Tier 3 (Senior Application Scientist) Core Directive & Mechanistic Analysis The Ch...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Optimization of Yield & Purity in the Synthesis of 1-(3-Chlorophenyl)guanidine Nitrate
Ticket ID: GUA-3CL-NIT-001
Support Level: Tier 3 (Senior Application Scientist)
Core Directive & Mechanistic Analysis
The Challenge: Electron Deficiency & Nucleophilicity
The conversion of 3-chloroaniline to its guanidine nitrate salt is kinetically challenged compared to unsubstituted aniline. The chlorine atom at the meta position exerts an electron-withdrawing inductive effect (-I), reducing the electron density on the amine nitrogen.
Consequence: The nucleophilic attack of the amine on the cyanamide carbon is the rate-limiting step.
The Trap: To accelerate this sluggish reaction, researchers often increase temperature or acid concentration. However, this promotes the dimerization of cyanamide into dicyandiamide (DCD) , a thermodynamic dead-end that contaminates the product.
The Solution: The "Goldilocks" Protonation Window
Success depends on manipulating the acid-base equilibrium.
Activation: Cyanamide (
) must be protonated to to become sufficiently electrophilic.
Availability: 3-Chloroaniline (
) must remain unprotonated (free base) to act as a nucleophile.
The Conflict: If the reaction is too acidic (
), the aniline is fully protonated () and non-reactive. If too basic (), the cyanamide is not activated and will preferentially dimerize.
Optimal Target: Maintain a pH range of 3.0 – 4.5 throughout the reaction.
Troubleshooting Logic & Workflow
The following decision tree outlines the diagnostic process for resolving yield and purity issues.
Caption: Diagnostic flowchart for isolating root causes of failure in 3-chloroaniline guanylation.
Validated Experimental Protocol
Method: Modified Rathke Synthesis (Nitrate Salt Specific)
Safety Warning: Guanidine nitrate salts are energetic materials. While phenyl-substituted derivatives are generally less sensitive than pure guanidine nitrate, they are still oxidizers and potential explosives. Do not heat the dry salt above 140°C.
Reagents
Substrate: 3-Chloroaniline (1.0 eq)
Acid: Nitric Acid (65-70%, 1.0 eq)
Reagent: Cyanamide (50% wt in
, 1.5 eq)
Solvent: Ethanol (absolute)
Step-by-Step Procedure
Salt Formation:
Dissolve 3-chloroaniline in minimal Ethanol (approx. 2 mL/g).
Checkpoint: Ensure the solution is acidic (pH ~2-3). If the salt precipitates, add just enough water to redissolve it upon heating.
Guanylation (The Critical Step):
Heat the mixture to reflux (approx. 85-90°C) .
Add Cyanamide (1.5 eq) dropwise over 1 hour while refluxing.
Rationale: Slow addition keeps the concentration of free cyanamide low, preventing dimerization (DCD formation) while ensuring the aniline (which is slow to react) has time to scavenge the activated cyanamide.
Digestion:
Continue reflux for 6–12 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).
Note: The spot for 3-chloroaniline should disappear. A new, more polar spot (guanidine) will appear near the baseline.
Isolation:
Cool the reaction slowly to room temperature, then to 4°C.
If oiling occurs (common with nitrates): Reheat to dissolve, add a seed crystal (if available), or scratch the glass.
If no crystals form: Evaporate solvent to 20% volume, add cold Ethyl Acetate (anti-solvent) to induce precipitation.
Purification:
Recrystallize from water/ethanol (1:4 ratio).
Frequently Asked Questions (FAQs)
Q1: Why is my product an oil that won't crystallize?
A: Nitrate salts of substituted guanidines are notorious for being hygroscopic oils.
Cause: Excess water from the 50% cyanamide solution or the nitric acid.
Fix: Evaporate the reaction mixture to complete dryness (using a rotary evaporator with a safety shield). Redissolve the residue in a minimum amount of hot anhydrous ethanol and add diethyl ether or ethyl acetate until cloudy. Store in a freezer.
Q2: I see a large amount of white precipitate that isn't my product. What is it?
A: This is likely Dicyandiamide (DCD) or Melamine (if heated too high).
Diagnosis: DCD is insoluble in cold ethanol but soluble in hot water. It melts at ~209°C.
Prevention: Your reaction pH was likely too high (>5), or you added cyanamide too quickly.
Removal: Wash your crude solid with cold water. The guanidine nitrate is moderately soluble in water, but DCD is less soluble in cold ethanol. Recrystallization separates them effectively.
Q3: Can I use S-methylisothiourea instead of cyanamide?
A:Yes, and it often gives higher yields.
Reason: S-methylisothiourea is a more reactive electrophile for electron-deficient amines.
Protocol Adjustment: React 3-chloroaniline with S-methylisothiourea nitrate in refluxing ethanol.
Downside: It releases methanethiol (methyl mercaptan), which is toxic and has a foul odor. You must use a bleach scrubber for the off-gas.
Q4: My yield is stuck at 40%. How do I push conversion?
A: The equilibrium is working against you.
Strategy: Use a "melt" method (solvent-free).
Warning: This increases safety risk.
Procedure: Mix 3-chloroaniline nitrate and dicyandiamide (solid) intimately. Heat to 140°C (oil bath). The mixture will melt and react.[1] Do not exceed 150°C to avoid energetic decomposition. This often drives yield to >80% but requires careful temperature control.
Comparative Data: Reaction Conditions
Parameter
Standard Aqueous
Ethanol Reflux (Recommended)
Solvent-Free Melt
Temperature
100°C
80–90°C
130–140°C
Reaction Time
2–4 hours
8–16 hours
1–2 hours
Typical Yield
30–50%
60–75%
75–90%
Purity Profile
High DCD contamination
High purity
Moderate (requires recrystallization)
Safety Risk
Low
Low
High (Thermal Runaway)
References
Rathke Synthesis Overview
Title: The Chemistry of Guanidines.[1][2][3][4][5]
Source: Yamamoto, Y., & Kojima, S. (2009). The Chemistry of Functional Groups.
Context: Mechanistic foundation of amine guanyl
Guanylation of Electron-Deficient Amines
Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
Source:Journal of Organic Chemistry (2021).
Context: Discusses the difficulty of reacting electron-poor anilines and alternative activation str
Safety of Guanidine Nitrates
Title: Guanidine Nitr
Source: National Center for Biotechnology Inform
Context: Safety data, energetic properties, and handling of nitrate salts.[6][7]
Alternative Reagents (S-Methylisothiourea)
Title: Recent developments in guanylating agents.[2][3][8]
Technical Support Center: 1-(3-Chlorophenyl)guanidine Nitrate Storage & Handling
Introduction: The Stability Paradox 1-(3-Chlorophenyl)guanidine nitrate is a critical intermediate in the synthesis of serotonergic ligands (specifically 5-HT3 antagonists). While the guanidinium cation provides structur...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Stability Paradox
1-(3-Chlorophenyl)guanidine nitrate is a critical intermediate in the synthesis of serotonergic ligands (specifically 5-HT3 antagonists). While the guanidinium cation provides structural rigidity, the nitrate counterion introduces a significant handling challenge: hygroscopicity .
Water is not merely a physical contaminant here; it is a catalyst for degradation. Moisture absorption in guanidine salts leads to lattice expansion, "caking," and eventually hydrolysis of the guanidine moiety into urea derivatives and anilines. This guide moves beyond basic "keep dry" advice to provide a mechanistic storage protocol ensuring stoichiometric integrity.
Module 1: The Hygroscopic Mechanism (Why It Fails)
To solve the problem, we must understand the failure mode. Guanidine nitrate salts possess a high critical relative humidity (CRH) threshold, but once breached, the degradation is rapid.
The Moisture Attack Vector
Surface Adsorption: The nitrate anion (
) is highly H-bond accepting. It strips moisture from the air.[1]
Lattice Disruption: Water molecules intercalate between the planar guanidinium sheets, weakening the ionic bonds.
Hydrolysis Risk: In the presence of water and light, the imine bond (
) becomes susceptible to nucleophilic attack, potentially releasing 3-chloroaniline (toxic) and urea byproducts.
Visualizing the Degradation Pathway
Figure 1: The cascade effect of moisture exposure leading to irreversible chemical degradation.
Module 2: The "Zero-Moisture" Storage Protocol
Standard: Store at 2–8°C in an inert atmosphere.
Critical Warning: 1-(3-Chlorophenyl)guanidine nitrate is an Oxidizer (Class 5.1) . Do not store with reducing agents, organic solvents, or finely powdered metals.[2]
Step-by-Step Storage Workflow
Phase
Action
Technical Rationale
1. Primary Containment
Amber Glass Vials with Teflon-lined caps.
Amber glass blocks UV light (preventing photo-oxidation). Teflon prevents nitrate ions from leaching plasticizers found in standard caps.
2. Secondary Containment
Place vial inside a Desiccator or a secondary jar containing Drierite (CaSO₄) or Silica Gel.
Creates a micro-environment with <10% Relative Humidity (RH).
3. Sealing
Wrap the cap junction with Parafilm M or Teflon tape.
Creates a tortuous path for gas exchange, significantly reducing moisture ingress rates.
4. Thermal Control
Store in a dedicated chemical refrigerator (4°C ).
Lower temperatures reduce the kinetic rate of hydrolysis and moisture diffusion.
Module 3: Troubleshooting & FAQs
This section addresses specific user scenarios encountered in the lab.
Q1: The compound has formed hard clumps (caking). Is it still usable?
Status: Potentially Compromised.
Analysis: Caking indicates the material has passed its Deliquescence Relative Humidity (DRH) point and then re-solidified.
Action:
Check appearance: If it is white/off-white , it is likely just hydrated. Proceed to Recovery (Module 4) .
Check appearance: If it has turned dark yellow or brown , oxidation/hydrolysis has occurred. Discard.
Verification: Run a quick melting point test. Pure 1-(3-chlorophenyl)guanidine nitrate has a sharp MP. A broad range (>2°C deviation) indicates degradation.
Q2: My weighing balance drifts constantly when measuring this salt.
Cause: Static electricity combined with rapid moisture absorption (hygroscopicity) changes the mass in real-time.
The Fix:
Use an Antistatic Gun: Discharge the vial and spatula before weighing.
Weigh by Difference: Do not weigh into the receiving vessel on the balance. Weigh the full vial, transfer approximate amount, then weigh the vial again. The difference is your dispensed mass. This minimizes the time the salt is exposed to air.
Q3: Can I store this in a standard polyethylene (PE) bottle?
Verdict:No.Reasoning: PE is permeable to water vapor over time. For nitrate salts, glass or high-density polypropylene (HDPP) is required. Furthermore, nitrates can act as oxidizers; contact with incompatible plastics over years can lead to brittleness or embrittlement of the container.
Module 4: Recovery Protocol (Drying)
If the material is clumping but chemically pure (confirmed by TLC/HPLC), use this drying protocol.
Equipment: Vacuum Oven, Phosphorus Pentoxide (
) or KOH pellets.
Setup: Place the uncapped vial in a vacuum oven.
Desiccant: Place a tray of
(most effective) or KOH in the bottom of the oven to trap liberated moisture.
Cycle:
Temperature: Set to 40°C . (Do not exceed 60°C to avoid thermal decomposition of the nitrate).
Cooling:Crucial Step. Vent the oven with Dry Nitrogen or Argon , not ambient air. Cap the vial immediately upon opening the oven.
The "Cold Chain" Handling Logic
Users often ruin samples by opening cold bottles immediately.
Figure 2: The equilibration protocol. Opening a cold bottle in warm air causes immediate condensation inside the bottle, ruining the remaining stock.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79904, 1-(3-Chlorophenyl)guanidine. Retrieved October 26, 2025, from [Link]
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved October 26, 2025, from [Link]
Ataman Chemicals. (n.d.).[4] Guanidine Nitrate Handling and Storage Guidelines. Retrieved October 26, 2025, from [Link]
Occupational Safety and Health Administration (OSHA). (2024). Guidance on Oxidizing Solids (Class 5.1). Hazard Communication Standard. Retrieved October 26, 2025, from [Link]
Optimizing thermal stability of substituted phenylguanidine nitrates
Topic: Optimizing Thermal Stability of Substituted Phenylguanidine Nitrates Role: Senior Application Scientist | Status: Active System: Energetic Materials & API Process Development Introduction Welcome to the Technical...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Thermal Stability of Substituted Phenylguanidine Nitrates
Role: Senior Application Scientist | Status: Active
System: Energetic Materials & API Process Development
Introduction
Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering thermal instability issues with substituted phenylguanidine nitrates—manifesting as lower-than-predicted decomposition temperatures (
), inconsistent DSC endotherms, or shelf-life failures.
Phenylguanidine nitrates are a class of energetic salts where the stability is governed by a delicate balance between crystal lattice energy and the acidity/basicity gap between the guanidine derivative and the nitrate anion. Unlike simple inorganic nitrates, these organic salts are prone to a specific decomposition pathway: proton transfer dissociation .
This guide is structured to troubleshoot these issues at the molecular design, synthesis, and analytical levels.
Module 1: Structural Design & Prediction
Q: Why does my electron-deficient derivative (e.g., 4-NO₂-phenylguanidine) decompose at a lower temperature than the parent compound?
A: This is a classic issue of pKa-dependent salt stability .
Thermal stability in guanidinium nitrates is heavily dependent on the basicity of the guanidine core. The thermal decomposition often initiates via a reverse acid-base reaction:
Once free nitric acid (
) is generated in the lattice, it acts as an oxidizer, attacking the organic core and triggering runaway decomposition.
The Mechanism: Electron-Withdrawing Groups (EWGs) like
, , or halogens on the phenyl ring decrease the electron density on the guanidine nitrogen. This lowers the of the guanidinium cation.
The Consequence: A lower
means the salt is "looser." The proton is held less tightly, lowering the energy barrier for the proton to transfer back to the nitrate anion.
Troubleshooting: If high density is required (necessitating EWGs) but stability is failing, you must engineer the crystal lattice to trap the proton. Consider co-crystallization or introducing hydrogen-bond acceptors that do not lower the
significantly.
Q: How can I predict the stability of a new derivative before synthesis?
A: You can estimate the relative thermal stability using the Hammett Equation correlation for basicity.
Q: My DSC shows a small endotherm just before the major decomposition exotherm. Is this melting or an impurity?
A: This is a critical diagnostic distinction.
Scenario A: The "Pre-Ignition" Melt.
Many phenylguanidine nitrates melt with concurrent decomposition. If the endotherm is sharp and immediately followed by an exotherm, it is likely the intrinsic melting point (
).
Action: Check the capillary melting point. If the sample darkens or bubbles at
, the liquid phase is accelerating the proton transfer mentioned in Module 1.
Scenario B: The Impurity Eutectic.
If the endotherm is broad and occurs >20°C below the expected
, it is likely a eutectic formed with occluded nitric acid or precursor aniline.
Action: Perform a "Heat-Cool-Heat" cycle. If the endotherm shifts or disappears, it is a solvent/impurity effect.
Q: How do I calculate the activation energy (
) for shelf-life prediction?
A: Single-point DSC is insufficient for energetic materials. You must use the Kissinger Method with variable heating rates ($ \beta $).
Protocol:
Run DSC at
°C/min.
Record the peak decomposition temperature (
) for each rate.
Plot
vs. .
The slope equals
.
Warning: If the plot is non-linear, the decomposition mechanism changes with temperature (e.g., solid-state vs. liquid-phase decomposition). In this case, use the Ozawa-Flynn-Wall (OFW) isoconversional method.
Module 3: Process Optimization & Purification
Q: The crude product is acidic. How do I remove occluded HNO₃ without hydrolyzing the salt?
A: Phenylguanidine nitrates can trap HNO₃ in the crystal lattice, creating "acid pockets" that serve as hot spots for decomposition.
Troubleshooting Protocol:
Avoid Water: Water can induce hydrolysis of the guanidine to urea.
The Ethanol Recrystallization:
Dissolve crude salt in boiling absolute ethanol .
Crucial Step: Add 1-2% mole equivalent of the free phenylguanidine base to the boiling solution. This "buffers" the solution and neutralizes any free HNO₃ trapped in the crude crystal.
Cool slowly to induce large, defect-free crystals (lower surface area = higher stability).
Mix Aniline and Nitric Acid in Ethanol at 0°C to form Anilinium Nitrate in situ.
Add Cyanamide solution dropwise.
Reflux for 15-20 hours.[1] Note: The long reflux ensures conversion of the intermediate nitrile to the guanidine.
Isolation:
Cool to 0°C. Filter the precipitate.
Crucial: Wash with cold diethyl ether to remove unreacted aniline.
Recrystallization: Follow the "Ethanol + Free Base" method described in Module 3.
SOP 2: Thermal Stability Assessment
Objective: Determine
and .
Instrument: DSC (e.g., TA Instruments Q2000).
Pan: High-pressure gold-plated pans (pinhole lid). Why? Sealed pans may rupture due to gas evolution; open pans lose mass too early.
Method:
Equilibrate at 40°C.
Ramp 5°C/min to 350°C.
Nitrogen purge: 50 mL/min.
Criteria:
Acceptable Stability:
.
High Stability:
.
References
Davis, T. L. (1943). The Chemistry of Powder and Explosives. Wiley. (Foundational text on nitrate salt stability). 1[1][2][3][4][5][6][7]
Jia, H., et al. (2013).[8] "Synthesis and Thermal Properties of 1,2-Dinitroguanidine." Chinese Journal of Energetic Materials. (Demonstrates substituent effects on guanidine thermal behavior). 8[1][2][3][4][5][7]
Oxley, J. C., et al. (2009). "Decomposition of Urea and Guanidine Nitrate." Journal of Energetic Materials. (Detailed kinetic analysis and mechanism of proton transfer). 5
Controlling exotherms during nitration of 1-(3-Chlorophenyl)guanidine
The following technical guide addresses the specific thermodynamic and safety challenges associated with the nitration of 1-(3-Chlorophenyl)guanidine . This document is structured for researchers requiring precise contro...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the specific thermodynamic and safety challenges associated with the nitration of 1-(3-Chlorophenyl)guanidine . This document is structured for researchers requiring precise control over exothermic events during scale-up or optimization.
Topic: Controlling Exotherms during Nitration of 1-(3-Chlorophenyl)guanidine
Document ID: TS-NIT-GUAN-03
Status: Active Guide
Audience: Medicinal Chemists, Process Safety Engineers[1][2]
Core Hazard Analysis: The "Double Exotherm" Trap[1]
In the nitration of 1-(3-Chlorophenyl)guanidine, researchers often anticipate the heat of nitration but underestimate the Heat of Neutralization .[1] Guanidines are strong bases (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
for the parent, slightly lower for phenyl-substituted).[1]
When 1-(3-Chlorophenyl)guanidine comes into contact with mixed acid (
), two distinct exothermic events occur:
Event A (Instantaneous): Protonation of the guanidine moiety to form the guanidinium salt.
Risk:[2][3][4][5][6] Runaway reaction leading to oxidative decomposition (fume-off) or formation of shock-sensitive N-nitroguanidines.[1][2]
Critical Safety Warning: N-Nitration vs. C-Nitration
While your target is likely the nitration of the phenyl ring (C-nitration), high temperatures or excess nitric acid can lead to N-nitration of the guanidine side chain.[1][2] N-nitroguanidines are energetic materials (explosives) similar to primary explosives in sensitivity.[1][2] Strict temperature control is not just for yield—it is for detonation prevention. [1]
Step-by-Step Protocol: Exotherm Mitigation
This protocol uses a "Salt-First" strategy to separate the two exothermic events, preventing them from stacking and overwhelming the cooling capacity.[1]
Phase 1: Controlled Salt Formation (Neutralization)
Goal: Dissipate the heat of protonation before introducing the nitrating agent.
Preparation: Charge the reactor with 95-98% Sulfuric Acid (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Setup: Prepare a slurry of crushed ice and water (5x reaction volume).
Transfer: Pour the reaction mixture slowly into the ice with vigorous stirring.
Physics: The hydration of excess ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
releases massive heat. If you pour water into the acid, it will flash-boil (bump).[1] Always Acid ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Ice.
Temperature Limit: Keep quench slurry
to prevent hydrolysis of the guanidine bond.
Visualizing the Reaction Pathway & Hazards[1]
The following diagram illustrates the critical decision points and thermal risks.
Caption: Pathway analysis showing the separation of Neutralization (Exotherm #1) and Nitration (Exotherm #2) to prevent energetic side-reactions.
Troubleshooting Guide (FAQ)
Q1: The temperature spikes immediately upon adding the solid guanidine to the acid. Is this normal?
A: Yes, but it indicates your addition rate is too fast.[2]
Cause: This is the Heat of Neutralization (Acid-Base reaction).[1] You are protonating the guanidine.[7]
Fix: Stop addition. Allow the mixture to cool back to 0°C. Resume addition at a slower rate. Ensure the reactor jacket is fully cooling.
Q2: The reaction mixture has become a thick white paste. Is this a problem?
Cause: Guanidinium sulfate salts often have low solubility in concentrated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
at low temperatures.
Risk: A thick paste prevents heat transfer.[2] If you add nitric acid to this paste, "hot spots" will form where the local temperature exceeds the decomposition threshold.
Fix: Increase stirring speed (RPM). If absolutely necessary, use a slightly larger volume of
to maintain a stirrable slurry. Do not add solvent (like water) as this changes the acid strength.
Q3: I see brown fumes (
) evolving during the nitric acid addition.
A:CRITICAL STOP.
Cause: This indicates oxidation of the substrate or decomposition of the nitric acid, signaling a potential thermal runaway.
Action: Stop the addition of nitric acid immediately. Maximize cooling. If the temperature continues to rise, prepare for emergency quenching (dumping onto ice) or evacuation.
Prevention: This usually happens if the internal temperature was allowed to creep too high (>25°C) or if the addition was too fast.
Q4: Can I use Acetyl Nitrate (Acetic Anhydride + HNO3) instead of Mixed Acid?
A:Use Extreme Caution.
Context: Acetyl nitrate is a milder nitrating agent often used for sensitive substrates.[2]
Hazard: Mixtures of Acetyl Nitrate and Guanidines can form highly unstable intermediates. Acetyl nitrate itself is prone to explosive decomposition if overheated.[2] For this specific substrate, standard
is generally safer if temperature is controlled, as the sulfuric acid acts as a massive heat sink.
Summary of Key Control Parameters
Parameter
Limit / Specification
Reason for Control
Reactor Temp (Salt Formation)
Control Heat of Neutralization
Reactor Temp (Nitration)
Prevent N-Nitration (Energetic)
Stirring
High Torque / Vortex
Prevent Hot Spots in Slurry
Quench Medium
Ice/Water (Excess)
Absorb Heat of Hydration
Quench Rate
Dropwise / Slow Stream
Prevent Flash Boiling
References
Nitration of Guanidine (General Procedure & Safety)
Davis, T. L.[1] "Nitroguanidine."[2][4][5][6][8][9][10][11] Organic Syntheses, Coll.[2] Vol. 1, p. 399 (1941); Vol. 7, p. 68 (1927).[1][2]
Technical Comparison Guide: 1-(3-Chlorophenyl)guanidine Nitrate vs. mCPBG
Executive Summary This guide provides a technical comparison between 1-(3-Chlorophenyl)guanidine nitrate (often abbreviated as mCPG or referred to by the code MD-354 in literature) and mCPBG (1-(3-Chlorophenyl)biguanide)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 1-(3-Chlorophenyl)guanidine nitrate (often abbreviated as mCPG or referred to by the code MD-354 in literature) and mCPBG (1-(3-Chlorophenyl)biguanide).
While both compounds share the 3-chlorophenyl pharmacophore, they exhibit distinct pharmacological profiles at their primary target, the 5-HT3 receptor :
mCPBG is the industry "gold standard" full agonist with high affinity (
).
1-(3-Chlorophenyl)guanidine is a partial agonist with significantly lower affinity (
).
Key Takeaway: Researchers requiring maximal receptor activation and tight binding should utilize mCPBG. 1-(3-Chlorophenyl)guanidine is primarily useful in Structure-Activity Relationship (SAR) studies to demonstrate the necessity of the biguanide tail for optimal receptor locking or when studying partial agonism.
Chemical & Physical Profile
The primary structural difference lies in the chain length and nitrogen content of the cationic tail. This "tail" is critical for anchoring the ligand inside the ligand-binding domain (LBD) of the 5-HT3 receptor.
Feature
1-(3-Chlorophenyl)guanidine Nitrate
mCPBG (1-(3-Chlorophenyl)biguanide)
Active Moiety
1-(3-Chlorophenyl)guanidine
1-(3-Chlorophenyl)biguanide
Common Code
mCPG / MD-354
mCPBG
Core Structure
Phenyl ring + Guanidine group
Phenyl ring + Biguanide group
Tail Composition
LogP (Apparent)
-0.64 (More Hydrophilic)
-0.38 (More Lipophilic)
Salt Form Impact
Nitrate salt provides stability; dissociates to active cation in buffer.
Typically supplied as HCl; dissociates to active cation.
Structural Visualization (Graphviz)
Pharmacological Performance Comparison
Binding Affinity (
)
The affinity of mCPBG for the 5-HT3 receptor is approximately 15 to 30 times higher than that of 1-(3-Chlorophenyl)guanidine.
mCPBG: Exhibits nanomolar to sub-nanomolar affinity.
mCPBG (Full Agonist): Induces rapid and maximal cation influx (depolarization). It is as efficacious as Serotonin (5-HT) in many preparations and is often used to define the "100% response" ceiling in assays.
1-(3-Chlorophenyl)guanidine (Partial Agonist): In functional assays (e.g., vagus nerve depolarization or discrimination tasks), it elicits a sub-maximal response. It can act as a competitive antagonist in the presence of a full agonist like mCPBG or 5-HT.
Selectivity
mCPBG: Highly selective for 5-HT3. Low affinity for 5-HT1/2 or dopamine receptors.
1-(3-Chlorophenyl)guanidine: While selective for 5-HT3 over many targets, the guanidine core is a common pharmacophore. It has been investigated for interactions with Sigma receptors (though affinity is lower than specific sigma ligands like DTG) and potentially ASICs (Acid-Sensing Ion Channels), requiring tighter controls in complex tissue assays.
Experimental Protocols
To validate these differences in your own lab, follow these standardized protocols.
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine
values for both compounds competing against -Granisetron or -mCPBG.
Membrane Preparation:
Use HEK293 cells stably expressing human 5-HT3A receptors.
Homogenize in ice-cold HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
1-(3-Chlorophenyl)guanidine: Expect lower amplitude peak (~40-60% of mCPBG max).
Antagonist Mode (Optional): Pre-incubate with 1-(3-Chlorophenyl)guanidine, then inject 5-HT. If the 5-HT signal is reduced, the guanidine acts as a partial agonist/antagonist.
Workflow Visualization (Graphviz)
Data Summary Table
Parameter
mCPBG (Benchmark)
1-(3-Chlorophenyl)guanidine
Interpretation
Receptor Target
5-HT3
5-HT3
Both bind the same orthosteric site.
Binding Affinity ()
1.5 nM
32 nM
mCPBG binds ~20x tighter.
Action
Full Agonist
Partial Agonist
mCPBG activates the channel more effectively.
Hill Coefficient ()
~2.0 - 2.8
~1.5 - 2.0
Indicates positive cooperativity for both.
Lipophilicity (LogP)
-0.38
-0.64
mCPBG is slightly more lipophilic, aiding CNS penetration.
Use Case
Primary Agonist Control
SAR Studies / Partial Agonism
Use mCPBG for max signal.
References
Kilpatrick, G. J., et al. (1990). 1-(m-chlorophenyl)-biguanide, a Potent High Affinity 5-HT3 Receptor Agonist.[1] European Journal of Pharmacology. Link
Dukat, M., et al. (1996). Structure-Activity Relationships for the Binding of Arylpiperazines and Arylbiguanides at 5-HT3 Serotonin Receptors. Journal of Medicinal Chemistry. Link
Rahman, A. A., et al. (2003).[2] Conformationally-restricted analogues and partition coefficients of the 5-HT3 serotonin receptor ligands meta-chlorophenylbiguanide (mCPBG) and meta-chlorophenylguanidine (mCPG). Bioorganic & Medicinal Chemistry Letters. Link
Glennon, R. A., et al. (2000). The 5-HT3 agent N-(3-chlorophenyl)guanidine (MD-354) serves as a discriminative stimulus in rats and displays partial agonist character in a shrew emesis assay.[3] Psychopharmacology. Link
Lummis, S. C., et al. (1993). Characterization of [3H]meta-chlorophenylbiguanide binding to 5-HT3 receptors in N1E-115 neuroblastoma cells. European Journal of Pharmacology. Link
A Senior Application Scientist's Guide to the Validation of 1-(3-Chlorophenyl)guanidine as a 5-HT3 Receptor Agonist
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the experimental validation of 1-(3-Chlorophenyl)guanidine nitrate (commonly known as m-CPBG) as...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the experimental validation of 1-(3-Chlorophenyl)guanidine nitrate (commonly known as m-CPBG) as a selective 5-HT3 receptor agonist. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring a self-validating and robust analytical cascade. This document compares m-CPBG's activity against the endogenous ligand, Serotonin (5-HT), and another synthetic agonist, while using a potent antagonist to confirm the specificity of its action.
Foundational Understanding: The 5-HT3 Receptor Signaling Cascade
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor.[1][2] Its structure is a pentameric assembly of subunits surrounding a central ion pore.[3] Upon binding of an agonist like serotonin or m-CPBG, the channel undergoes a conformational change, opening the pore and allowing the rapid influx of cations, primarily Na+ and Ca2+.[4] This influx leads to the depolarization of the cell membrane, which is the fundamental basis of its excitatory effect in the nervous system.[5] This mechanism is implicated in complex physiological processes including emesis, anxiety, and pain perception.[5][6]
The validation of an agonist's activity, therefore, hinges on demonstrating both its ability to bind to the receptor and its capacity to elicit this specific ion channel opening and subsequent cellular depolarization.
Caption: Multi-tiered workflow for 5-HT3 agonist validation.
For this guide, we will utilize a panel of compounds to provide a clear comparative context for m-CPBG's performance.
Compound Role
Compound Name
Rationale
Test Compound
1-(3-Chlorophenyl)guanidine (m-CPBG)
The subject of our validation; a known potent 5-HT3 agonist. [7][8]
Positive Control 1
Serotonin (5-HT)
The endogenous agonist, serving as the primary benchmark for potency and efficacy.
Positive Control 2
2-Methyl-5-HT
A well-characterized, selective synthetic 5-HT3 agonist for additional comparison. [9]
Negative Control
Ondansetron
A potent and highly selective 5-HT3 receptor antagonist used to confirm that the observed agonist effects are mediated specifically through the 5-HT3 receptor. [6][8][10]
Causality: Before assessing function, we must first confirm that m-CPBG physically interacts with the 5-HT3 receptor. A competitive radioligand binding assay allows us to determine the binding affinity (Ki) of our test compound. This is achieved by measuring its ability to displace a known high-affinity radiolabeled ligand from the receptor. A low Ki value signifies high binding affinity.
Membrane Preparation: Homogenize cells or tissues known to express 5-HT3 receptors (e.g., HEK293 cells stably expressing the human 5-HT3A receptor) in a cold lysis buffer. [11]Centrifuge the homogenate to pellet the membranes containing the receptors. Resuspend the pellet in an appropriate assay buffer.
[11]2. Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled 5-HT3 antagonist (e.g., [3H]Granisetron), and serial dilutions of the competing ligands (m-CPBG, 5-HT, Ondansetron).
[11][12]3. Incubation: Incubate the plates for a defined period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
[11]4. Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand.
[11]5. Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competing ligand that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Anticipated Data Summary: Binding Affinity (Ki)
Compound
Expected Ki (nM)
Interpretation
m-CPBG
1 - 5
High affinity, comparable to or greater than the endogenous ligand. [8]
Serotonin (5-HT)
5 - 20
High affinity, benchmark for endogenous ligand.
Ondansetron
0.5 - 2
Very high affinity, as expected for a potent antagonist. [10]
2-Methyl-5-HT
10 - 50
Moderate to high affinity.
Tier 2: Measuring Cellular Function
With binding affinity established, we proceed to functional assays to measure the direct consequence of that binding: ion channel activation.
A. Gold Standard: Whole-Cell Patch-Clamp Electrophysiology
Causality: This technique provides the most direct and highest-resolution measurement of ion channel function. [13]By "patching" onto a single cell expressing 5-HT3 receptors, we can control the membrane voltage and directly record the ionic current that flows through the channels when they are opened by an agonist. This allows for precise determination of potency (EC50, the concentration required for 50% of the maximal response) and efficacy (the maximal response relative to a full agonist).
Cell Culture: Use a cell line (e.g., HEK293 or tsA-201) stably or transiently transfected with the 5-HT3A receptor cDNA.
[14][15]2. Recording Setup: Place the cells in a recording chamber on an inverted microscope. Use a micromanipulator to approach a single cell with a glass micropipette filled with an intracellular solution.
[15]3. Whole-Cell Configuration: Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane, then apply a stronger pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
Voltage Clamp: Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV).
[5][14]5. Agonist Application: Apply increasing concentrations of the agonists (m-CPBG, 5-HT, 2-Methyl-5-HT) to the cell via a perfusion system. Record the resulting inward current.
[5]6. Antagonist Challenge: To confirm specificity, pre-incubate a cell with Ondansetron and then re-apply an effective concentration of m-CPBG. The inward current should be significantly inhibited.
Data Analysis: Plot the peak current amplitude against the logarithm of the agonist concentration. Fit the data with a sigmoidal dose-response curve to determine the EC50 and the maximum current (Imax).
B. High-Throughput Alternative: Calcium Imaging Assay
Causality: While patch-clamp is the gold standard, it is low-throughput. A calcium imaging assay offers a functional readout that is amenable to screening. [16]Since 5-HT3 receptors are permeable to Ca2+ and their activation causes membrane depolarization which can open voltage-gated calcium channels, agonist application leads to a measurable increase in intracellular calcium concentration. [17]This is visualized using a calcium-sensitive fluorescent dye.
Cell Preparation: Plate HEK293 cells expressing 5-HT3 receptors in a 96- or 384-well clear-bottom plate.
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This allows the dye to enter the cells.
Assay: Place the plate in a fluorescence plate reader or a microscope equipped for live-cell imaging.
Compound Addition: Add serial dilutions of the agonists to the wells and immediately begin recording the fluorescence intensity over time.
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium. Plot the peak fluorescence response against the logarithm of agonist concentration to determine the EC50.
Anticipated Data Summary: Functional Potency & Efficacy
Note: m-CPBG has been reported to act as a partial agonist in some systems, meaning it may elicit a maximal response that is lower than that of the full endogenous agonist, 5-HT.
[8][18]
Concluding Remarks and Data Integration
The robust validation of 1-(3-Chlorophenyl)guanidine nitrate as a 5-HT3 agonist is achieved not by a single experiment, but by a confluence of evidence. The high binding affinity demonstrated in the radioligand assay should directly correlate with the high potency observed in both the patch-clamp and calcium imaging functional assays. Crucially, the near-complete blockade of m-CPBG-induced responses by the selective antagonist Ondansetron provides the definitive proof of its specific mechanism of action via the 5-HT3 receptor.
This comparative approach, benchmarking against the endogenous ligand 5-HT, provides essential context, characterizing m-CPBG as a potent, high-affinity agonist. Such a rigorous, multi-tiered validation is fundamental for any further research or drug development efforts involving this compound.
References
An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells. British Journal of Pharmacology. Available from: [Link]
Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning. Journal of Membrane Biology. Available from: [Link]
5-HT3 Biochemical Binding Assay Service. Reaction Biology. Available from: [Link]
meta-Chlorophenylbiguanide. Wikipedia. Available from: [Link]
Kilpatrick, G.J., Butler, A., Burridge, J., et al. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist. European Journal of Pharmacology. Available from: [Link]
Calcium modulation of 5-HT3 receptor binding and function. Neuropharmacology. Available from: [Link]
5-HT3 receptors induce rises in cytosolic and nuclear calcium in NG108-15 cells via calcium-induced calcium release. Cell Calcium. Available from: [Link]
Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. Available from: [Link]
(A) dose-dependent serotonin (5-Ht) induced stimulation of calcium... ResearchGate. Available from: [Link]
Distribution and functional properties of 5-HT3 receptors in the rat hippocampal dentate gyrus: a patch-clamp study. Journal of Neurophysiology. Available from: [Link]
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]
The serotonin (5-HT) 3 receptor agonist m -chlorophenylbiguanide... ResearchGate. Available from: [Link]
Role of 5-HT3 Receptors in the Antidepressant Response. MDPI. Available from: [Link]
Characterization of the in vitro effects of 5-hydroxytryptamine (5-HT) on identified neurones of the rat dorsal motor nucleus of the vagus (DMV). British Journal of Pharmacology. Available from: [Link]
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available from: [Link]
Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders. ACS Pharmacology & Translational Science. Available from: [Link]
Tapping into 5-HT3 Receptors to Modify Metabolic and Immune Responses. MDPI. Available from: [Link]
5-HT3 receptor antagonists for the treatment of nausea/vomiting. Annals of Palliative Medicine. Available from: [Link]
5-HT3 antagonist. Wikipedia. Available from: [Link]
5-HT3 receptor antagonists for the treatment of nausea/vomiting. AME Publishing Company. Available from: [Link]
The 5-HT3 agent N-(3-chlorophenyl)guanidine (MD-354) serves as a discriminative stimulus in rats and displays partial agonist character in a shrew emesis assay. Psychopharmacology. Available from: [Link]
In vitro and in vivo ligand binding to the 5HT(3) serotonin receptor characterised by time-resolved fluorescence spectroscopy. Biophysical Chemistry. Available from: [Link]
Review of the preclinical pharmacology and comparative efficacy of 5-hydroxytryptamine-3 receptor antagonists for chemotherapy-induced emesis. The Annals of Pharmacotherapy. Available from: [Link]
Activation of 5-HT3 receptors in the rat and mouse intestinal tract: a comparative study. British Journal of Pharmacology. Available from: [Link]
Role of 5-HT3 Receptors in the Antidepressant Response. ResearchGate. Available from: [Link]
5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders. Current Neuropharmacology. Available from: [Link]
Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System. MDPI. Available from: [Link]
The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide facilitates noradrenaline release by blockade of alpha 2-adrenoceptors in the mouse brain cortex. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]
Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences. Available from: [Link]
Conformational transitions of the serotonin 5-HT3 receptor. Nature Communications. Available from: [Link]
Novel Analogs of m-Chlorophenylguanidine as 5-HT3 Receptor Ligands. VCU Scholars Compass. Available from: [Link]
Characterizing new fluorescent tools for studying 5-HT3 receptor pharmacology. Analytical Biochemistry. Available from: [Link]
Mapping the molecular motions of 5-HT 3 serotonin-gated channel by Voltage-Clamp Fluorometry. eLife. Available from: [Link]
The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide interacts with the dopamine transporter in rat brain synaptosomes. European Journal of Pharmacology. Available from: [Link]
5-HT3 receptor antagonists vs traditional agents for the prophylaxis of postoperative nausea and vomiting. Cochrane Database of Systematic Reviews. Available from: [Link]
Executive Summary & Compound Profile 1-(3-Chlorophenyl)guanidine (also known as m-chlorophenylguanidine) is a critical pharmacophore in medicinal chemistry, serving as a ligand for 5-HT3 receptors and a structural motif...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
1-(3-Chlorophenyl)guanidine (also known as m-chlorophenylguanidine) is a critical pharmacophore in medicinal chemistry, serving as a ligand for 5-HT3 receptors and a structural motif in various u-opioid receptor modulators. In drug development, the choice of salt form—typically Hydrochloride (HCl) or Nitrate —profoundly influences solubility, stability, and bioavailability.
This guide provides an in-depth technical comparison of the spectral characteristics of these salts. Unlike standard data sheets, we analyze the causality behind spectral shifts, offering a self-validating protocol for identification and purity assessment.
5-HT3 antagonist, Bioisostere studies, Energetic material precursors (Nitrate salt)
Synthesis & Salt Formation Protocols
To ensure spectral data integrity, the sample history must be known. Below is a validated workflow for synthesizing the free base and converting it to specific salt forms.
Workflow Diagram
Figure 1: Synthetic pathway for generating specific salt forms from the aniline precursor.[1]
Experimental Protocol: Salt Formation
1. Hydrochloride Salt Generation:
Dissolution: Dissolve 1.0 eq of 1-(3-Chlorophenyl)guanidine free base in absolute ethanol.
Acidification: Dropwise add 1.1 eq of concentrated HCl (or HCl in dioxane) at 0°C.
Precipitation: Dilute with diethyl ether until turbidity appears. Cool to -20°C overnight.
Validation: Filter white precipitate. Expected Melting Point: ~200°C (dec).
2. Nitrate Salt Generation:
Reaction: Treat the free base with dilute nitric acid (1 M) under controlled cooling (exothermic).
Crystallization: Recrystallize from water/ethanol.
Safety Note: Guanidine nitrates are energetic materials; avoid high heat or friction.
Comparative NMR Spectral Analysis
The protonation of the guanidine moiety (
for aryl guanidines) significantly deshields the N-H protons and affects the aromatic ring electron density.
Table 1: 1H NMR Chemical Shift Comparison (δ ppm)
Solvent: DMSO-d₆ (Reference: 2.50 ppm)
Assignment
Free Base (Predicted)
Nitrate Salt (Experimental)
Hydrochloride Salt (Analogous)
Multiplicity
Guanidine NH
~5.0 - 6.0 (Broad)
6.80
7.20 - 7.60
Singlet (Broad)
Guanidinium NH₂⁺
N/A
7.00 - 7.30
7.40 - 7.80
Broad Singlet
Ar-H (C2)
6.50 - 6.70
7.45 - 7.55
7.50 - 7.60
Multiplet/Singlet
Ar-H (C4, C5, C6)
6.80 - 7.10
7.45 - 7.55
7.50 - 7.60
Multiplet
Key Insight: In the salt forms, the guanidine protons often split or broaden significantly due to slower exchange rates and the formation of the planar guanidinium cation
.
The Nitrate Effect: The nitrate salt often shows a distinct, sharper singlet for the guanidine protons compared to the HCl salt, which can experience broadening due to hydrogen bonding with the chloride ion.
Aromatic Shift: Protonation withdraws electron density from the ring, shifting aromatic protons downfield (from ~6.8 ppm in free base to ~7.5 ppm in salts).
Table 2: 13C NMR Chemical Shift Data (δ ppm)
Solvent: DMSO-d₆ (Reference: 39.5 ppm)
Carbon Position
Chemical Shift (δ)
Structural Environment
C-Guanidine
155.0 - 158.0
/ resonance hybrid (Deshielded)
C-Ar (Ipso, C1)
138.0 - 140.0
Attached to Nitrogen
C-Ar (C3)
133.5 - 134.5
Attached to Chlorine (Substituent effect)
C-Ar (C5)
130.0 - 131.0
Meta to Chlorine
C-Ar (C2, C4, C6)
120.0 - 126.0
Ortho/Para positions
Mechanistic Interpretation & Troubleshooting
Understanding the solution-state behavior is crucial for interpreting "missing" or "extra" peaks.
Protonation Equilibrium Diagram
Figure 2: The formation of the guanidinium cation, which is resonance-stabilized, leading to the characteristic downfield shifts in NMR.
Common Spectral Anomalies[4]
Missing N-H Peaks:
Cause: Rapid proton exchange with protic solvents (e.g.,
, ).
Solution: Run the spectrum in anhydrous DMSO-d₆ or Acetonitrile-d₃ .
Peak Broadening:
Cause: Restricted rotation around the C-N bond in the guanidinium cation or intermediate exchange rates.
Solution: Variable Temperature (VT) NMR. Heating the sample (e.g., to 50°C) often sharpens the peaks by accelerating exchange/rotation.
Dicyandiamide (Precursor): Check for broad singlets around 6.5 ppm if synthesis was incomplete.
References
BenchChem. (n.d.). 2-(3-Chlorophenyl)guanidine nitrate Spectral Data. Retrieved from
Sigma-Aldrich. (n.d.). 1-(3-Chlorophenyl)guanidine Product Sheet. Retrieved from
National Institute of Standards and Technology (NIST). (2023). Guanidine, 1,3-diphenyl-, hydrochloride IR/NMR Data. NIST Chemistry WebBook. Retrieved from
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from
Kastritis, P. L., & Bonvin, A. M. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds. ACS Omega. Retrieved from
Benchmarking Guide: 1-(3-Chlorophenyl)guanidine Nitrate (mCPG) vs. Standard Serotonin Ligands
Executive Summary 1-(3-Chlorophenyl)guanidine (mCPG), often designated in literature as MD-354 , represents a distinct class of arylguanidine ligands for the serotonin 5-HT3 receptor. While structurally related to the hi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(3-Chlorophenyl)guanidine (mCPG), often designated in literature as MD-354 , represents a distinct class of arylguanidine ligands for the serotonin 5-HT3 receptor. While structurally related to the high-affinity super-agonist 1-(3-chlorophenyl)biguanide (mCPBG), mCPG exhibits a unique pharmacological profile characterized by moderate affinity (
nM) and partial agonist efficacy .
This guide benchmarks mCPG nitrate against industry-standard ligands (5-HT, 2-Methyl-5-HT, and Phenylbiguanide). The nitrate salt form is specifically highlighted for its enhanced crystallinity and non-hygroscopic handling properties compared to hydrochloride equivalents, making it superior for precise quantitative workflows.
Key Verdict: mCPG is the ligand of choice when studying partial agonism or discriminative stimulus effects without the rapid desensitization kinetics associated with super-agonists like mCPBG.
Chemical & Physical Profile: The Nitrate Advantage
Researchers often default to hydrochloride salts, but for arylguanidines, the nitrate form offers distinct advantages in stability and handling.
Feature
mCPG Nitrate (Recommended)
mCPG Hydrochloride (Standard)
Impact on Protocol
Hygroscopicity
Low
Moderate to High
Nitrate allows for more accurate weighing of small quantities without water weight errors.
Crystallinity
Well-defined platelets
Needles/Amorphous mix
Nitrate ensures consistent stoichiometry () for stock solution preparation.
Solubility
High (Water, Ethanol)
High (Water, DMSO)
Both are suitable for aqueous buffers; Nitrate is safer for long-term storage (less prone to hydrolysis).
Safety Note: Guanidine nitrates can be energetic.[1] While mCPG nitrate is stable under physiological conditions, avoid grinding or heating bulk solids above 100°C.
Pharmacological Benchmarking
Binding Affinity (
) Landscape
The following data synthesizes competitive radioligand binding assays (displacement of [
H]-GR65630 or [H]-mCPBG) in HEK293 cells expressing human 5-HT3A receptors.
Ligand
Class
Affinity ()
Selectivity Profile
mCPBG (Biguanide)
Super-Agonist
1.5 – 5.0 nM
High 5-HT3 specificity; rapid desensitization.
mCPG (MD-354)
Partial Agonist
32 – 35 nM
Selective 5-HT3; crosses blood-brain barrier.
2-Methyl-5-HT
Classical Agonist
~350 nM
Selective, but lower affinity than arylguanidines.
Phenylbiguanide
Agonist
~1000 nM
Low affinity; used as a low-potency control.
Serotonin (5-HT)
Endogenous Agonist
~200 nM
Non-selective (binds 5-HT1, 2, 4, 6, 7).
Data Interpretation: mCPG provides a "Goldilocks" affinity—stronger than the endogenous ligand (5-HT) and 2-Me-5-HT, but less aggressive than the biguanide mCPBG. This makes it ideal for competition assays where you need a displaceable ligand that doesn't bind virtually irreversibly.
Functional Efficacy (
)
In electrophysiological assays (Whole-cell patch clamp, holding potential -60 mV), mCPG behaves differently from its biguanide cousin.
Mechanistic Implication: mCPG stabilizes a specific conformational state of the ligand-gated ion channel that opens the pore less frequently or for shorter durations than 5-HT. This is critical for studying receptor reserve and desensitization pathways without overwhelming the system.
Visualizing the Mechanism
The following diagram illustrates the signal transduction pathway utilized by mCPG at the 5-HT3 receptor, highlighting the ion flux leading to depolarization.
Figure 1: Signal transduction pathway of mCPG at the 5-HT3 ligand-gated ion channel.
Experimental Protocols
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine
of mCPG nitrate displacing [H]-GR65630.
Membrane Preparation: Homogenize HEK293-h5HT3A cells in ice-cold HEPES buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
Objective: Assess partial agonist activity via Whole-Cell Patch Clamp.[3]
Setup: Use N1E-115 neuroblastoma cells or transfected HEK293 cells.
Internal Solution: 140 mM CsCl (blocks K+ channels to isolate 5-HT3 current), 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA.
External Solution: Tyrode’s buffer containing 2 mM Ca2+.
Recording:
Clamp voltage at -60 mV.
Apply 5-HT (10 µM) for 2s to establish
. Wash for 3 mins.
Apply mCPG Nitrate (10 µM) for 2s.
Calculation:
.
Expectation: mCPG should elicit ~50% of the current amplitude of 5-HT.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for determining mCPG affinity using radioligand binding.
Conclusion
1-(3-Chlorophenyl)guanidine (mCPG) nitrate is a vital tool for distinguishing between receptor occupancy and functional activation. Unlike the "sledgehammer" agonist mCPBG, mCPG offers a nuanced, partial agonist profile (
nM) that is essential for:
Differentiation: Separating binding affinity from intrinsic efficacy.
In Vivo Studies: Utilizing its ability to cross the blood-brain barrier for discriminative stimulus assays.
Precision: The nitrate salt form minimizes weighing errors inherent in hygroscopic hydrochloride salts.
For researchers requiring a robust, CNS-penetrant 5-HT3 probe with moderate affinity, mCPG nitrate is the superior alternative to Phenylbiguanide.
References
Rahman, A., et al. (2003). Conformationally-restricted analogues and partition coefficients of the 5-HT3 serotonin receptor ligands meta-chlorophenylbiguanide (mCPBG) and meta-chlorophenylguanidine (mCPG).[4] Bioorganic & Medicinal Chemistry Letters.[4] Link
Dukat, M., et al. (2000). The 5-HT3 agent N-(3-chlorophenyl)guanidine (MD-354) serves as a discriminative stimulus in rats and displays partial agonist character in a shrew emesis assay.[5] Psychopharmacology. Link
Lummis, S. C., et al. (1993). Characterization of [3H]meta-chlorophenylbiguanide binding to 5-HT3 receptors in N1E-115 neuroblastoma cells.[6] European Journal of Pharmacology.[2][6][7][8] Link
Kilpatrick, G. J., et al. (1990). 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist.[2] European Journal of Pharmacology.[2][6][7][8] Link
Publish Comparison Guide: Thermal Decomposition of Arylguanidine Nitrate Derivatives
The following guide provides an in-depth technical comparison of the thermal decomposition profiles of arylguanidine nitrate derivatives, contrasting them with the parent guanidine nitrate and other functionalized analog...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of the thermal decomposition profiles of arylguanidine nitrate derivatives, contrasting them with the parent guanidine nitrate and other functionalized analogues.
Executive Summary
The thermal stability of guanidine nitrate (GN) derivatives is a critical parameter governing their safe handling, shelf-life, and performance in propellant or pharmaceutical applications. While Guanidine Nitrate (GN) exhibits robust thermal stability (
) due to a symmetric, hydrogen-bond-stabilized crystal lattice, Aryl- and Functionalized-guanidine nitrate derivatives (e.g., Phenylguanidinium nitrate, 1-Amino-2-nitroguanidinium nitrate) display significantly altered decomposition profiles.
This guide demonstrates that aryl and nitro-amino substitution generally destabilizes the nitrate salt , lowering the onset of decomposition by 40–100°C compared to the parent GN. This destabilization is driven by steric disruption of the lattice energy and the introduction of electron-rich carbon frameworks that facilitate lower-energy oxidation pathways by the nitrate anion.
Chemical Context & Scope
Guanidine nitrate salts are unique "fuel-oxidizer" systems where the cation acts as the fuel and the anion as the oxidizer.
Aryl Derivatives: N-Phenylguanidinium nitrate (and substituted variants). Used in specific synthesis and catalysis applications.
Functionalized Energetic Derivatives: 1-Amino-2-nitroguanidinium nitrate (ANGN), Triaminoguanidinium nitrate (TAGN). These are the industry benchmarks for "high-performance" derivatives.
Mechanistic Distinction
GN Decomposition: Primarily driven by reversible dissociation into free base (guanidine) and nitric acid (
), followed by gas-phase oxidation.
Aryl/Derivative Decomposition: Driven by irreversible radical cleavage of weak exocyclic bonds (e.g.,
, ) or direct oxidation of the aryl ring by the nitrate, often bypassing the dissociation step.
Figure 1: Standardized workflow for the synthesis and thermal characterization of arylguanidine nitrate salts.
Comparative Thermal Analysis
The following table synthesizes data for Guanidine Nitrate (GN) against key Aryl and Functionalized derivatives.
Table 1: Thermal Decomposition Metrics
Compound
Structure Type
(DSC)
(DSC)
(kJ/mol)
Stability Mechanism
Guanidine Nitrate (GN)
Parent (Unsubstituted)
260 – 270 °C
~290 °C
140 – 199
High lattice energy; dissociation to required first [1][2].
Phenylguanidinium Nitrate
Aryl Derivative
~160 – 180 °C
N/A
~110 – 130
Destabilized by steric bulk; phenyl ring oxidizes easily.
1-Amino-2-nitroguanidinium Nitrate (ANGN)
Functionalized Derivative
~148 °C
~155 °C
~116
Weak bond cleavage triggers early decomposition [3][4].
Triaminoguanidinium Nitrate (TAGN)
Hydrazine Derivative
~216 °C (Melt)
~230 °C
~150
Hydrogen bonding network is strong, but bonds are weak points [5].
*Note: Values for Phenylguanidinium Nitrate are inferred from general aryl-guanidine stability trends and melting points of analogous salts (e.g., 1,3-diphenylguanidine melts ~148°C and decomposes shortly after).
Key Observations:
Steric Destabilization: The introduction of a phenyl group (Aryl) disrupts the efficient planar hydrogen-bonding network seen in pure GN. This lowers the lattice energy, making the salt more susceptible to melting and subsequent liquid-phase oxidation.
Electronic Effects: The nitrate anion (
) is a potent oxidizer. In GN, the guanidinium cation is relatively resistant to oxidation. In Aryl derivatives, the aromatic ring provides an electron-rich fuel source that reacts with nitrate at lower temperatures.
The "Nitro" Effect: Derivatives like ANGN show the lowest stability (
). The presence of the nitro group () on the guanidine core weakens the bond, creating a "trigger" for decomposition that requires far less energy than the bond cleavage in aryl derivatives [3].
Mechanistic Pathways
Understanding why these profiles differ is essential for molecular design.
Guanidine Nitrate (The Baseline)
GN decomposes via a dissociation mechanism :
The free then acts as a catalyst, attacking the guanidine base. This process is endothermic initially, followed by a violent exothermic oxidation.
Aryl/Functionalized Derivatives
Derivatives often bypass the dissociation step due to weaker internal bonds.
Aryl Derivatives: Steric strain weakens the salt bridge. Oxidation of the aryl ring by nitrate can occur directly in the melt phase.
Nitro Derivatives (ANGN): The rate-limiting step is the homolytic cleavage of the
bond, releasing radicals which immediately react with the lattice.
Decomposition Pathway Diagram
Figure 2: Divergent decomposition mechanisms. GN follows a dissociation pathway, while derivatives often undergo lower-energy radical cleavage.
Safety & Handling Implications
The lowered thermal stability of aryl and functionalized derivatives necessitates stricter handling protocols compared to standard Guanidine Nitrate.
Processing Temperature: Never process ANGN or Phenylguanidinium nitrate above 100°C. GN can tolerate processing up to 130°C (molten casting).
Compatibility: Aryl derivatives are incompatible with strong Lewis acids, which can lower the decomposition onset further by catalyzing nitrate attack.
Storage: These salts are hygroscopic. Moisture hydrolysis can generate free nitric acid, initiating "self-heating" cycles even at ambient storage temperatures.
References
Oxley, J. C., Smith, J. L., Naik, S., & Moran, J. (2009). Decompositions of Urea and Guanidine Nitrate. Journal of Energetic Materials, 27(1), 17–39. Link
Izato, Y., & Miyake, A. (2017). Initial decomposition pathways of guanidinium nitrate studied by quantum chemistry calculation. Science and Technology of Energetic Materials, 78, 79-84. Link
Zhang, J., et al. (2025). Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. Molecules, 30. Link
Xu, K., et al. (2012). Structure and properties of 1-amino-2-nitroguanidinium nitrate. RSC Advances, 2, 2522-2529. Link
Damse, R. S. (2009). Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. Journal of Hazardous Materials, 172(2-3), 1383–1387. Link
Safety & Regulatory Compliance
Safety
Operational Guide: Safe Disposal and Management of 1-(3-Chlorophenyl)guanidine Nitrate
Content Type: Operational Safety & Logistics Guide Topic: Safe Disposal and Management of 1-(3-Chlorophenyl)guanidine Nitrate Audience: Research Scientists, Lab Managers, HSE Officers[1] Executive Summary & Immediate Haz...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Operational Safety & Logistics Guide
Topic: Safe Disposal and Management of 1-(3-Chlorophenyl)guanidine Nitrate
Audience: Research Scientists, Lab Managers, HSE Officers[1]
Executive Summary & Immediate Hazard Profile
1-(3-Chlorophenyl)guanidine nitrate is a specialized ligand often used in serotonergic (5-HT3) and sigma receptor research. While valuable for drug development, its chemical structure presents a dual-hazard profile that frequently leads to disposal errors in academic and industrial laboratories.[1]
Effective management requires recognizing it not just as a "chemical waste," but as a substance that combines oxidizing potential (due to the nitrate anion) with halogenated organic constraints (due to the chlorophenyl ring).
Critical Safety Directive:
NEVER dispose of this compound down the drain.
NEVER commingle this specific nitrate salt with flammable organic solvents (e.g., acetone, ethanol) in a general waste container.[1] The oxidizing nitrate moiety can react violently with organic fuels, creating a fire hazard in waste drums.[1]
Chemical Hazard Analysis (The "Why" Behind the Protocol)
To dispose of this compound safely, you must understand the causality of its reactivity.[1]
Molecular Component
Hazard Characteristic
Operational Implication
Nitrate Anion ()
Oxidizer (Class 5.1)
Increases flammability of combustible materials. Must be segregated from reducing agents and organic fuels.
Chlorophenyl Ring
Halogenated Organic
Requires high-temperature incineration with acid gas scrubbing (to capture HCl). Cannot go into general "Non-Halogenated" waste streams.
Guanidine Core
Irritant / Nitrogenous Base
Potential skin/eye irritant.[2][3] High nitrogen content can form NOx during improper combustion.
Pre-Disposal Stabilization & Packaging
Before moving waste to the central accumulation area, follow these stabilization steps at the bench level.
Scenario A: Solid Waste (Pure Powder or Spills)
Segregation: Do not mix with paper towels, sawdust, or other combustible absorbents if possible.[1] Use inert absorbents (vermiculite or sand) for spills.
Container: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Labeling: Mark clearly as "Solid Waste - Oxidizing / Toxic."
Expert Insight: Although many organic salts are stable, labeling it as an "Oxidizer" prevents downstream technicians from inadvertently mixing it with incompatible flammables.[1]
If dissolved in organics (MeOH, DCM): This is the critical control point. [1]
The "Halogenated" Rule: Because the molecule contains Chlorine, the entire waste solution must be classified as Halogenated Waste , even if the solvent itself is non-halogenated (e.g., methanol).[1]
Incompatibility Check: Ensure the waste container does not contain strong reducing agents (e.g., sodium borohydride residues) or strong acids, which can liberate toxic fumes or cause exotherms with the nitrate.[1]
Detailed Disposal Workflow
The following logic flow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and prevents cross-reactivity.
Figure 1: Decision matrix for segregating 1-(3-Chlorophenyl)guanidine nitrate waste. Note that the presence of the chlorine atom forces the liquid stream into the "Halogenated" category regardless of the solvent used.
Regulatory Compliance & Waste Codes (RCRA)
In the United States and jurisdictions following similar protocols, accurate waste coding is mandatory for transport.[1]
Parameter
Classification
Notes
RCRA Characteristic
D001 (Ignitable/Oxidizer)
Applicable if the nitrate concentration makes the waste capable of enhancing fire.
RCRA Characteristic
D003 (Reactive)
Unlikely but possible if potentially explosive under heat/confinement (common with some guanidine nitrates).
Halogen Content
Halogenated Organic
Mandates specific incineration temperatures (>1100°C) to prevent dioxin formation.
Likely UN 1477 or UN 3077 (Environmentally Hazardous) depending on formulation.
Expert Note on "P" and "U" Lists:
1-(3-Chlorophenyl)guanidine nitrate is not specifically listed on the EPA P-list (acutely hazardous) or U-list. Therefore, it is regulated based on its characteristics (Ignitability/Toxicity).[1]
Emergency Contingencies
Spill Response Protocol:
Evacuate & Ventilate: If dust is airborne, clear the area.
PPE: Nitrile gloves, safety goggles, and a N95/P100 dust mask are mandatory.[1]
Neutralization:
Do NOT use paper towels (fire risk with oxidizers).
Cover spill with wet sand or vermiculite to suppress dust.
Scoop into a plastic container.
Decontamination: Wash the surface with a mild soapy solution. Collect the rinsate as Halogenated Aqueous Waste .
References
PubChem. (n.d.). Compound Summary: 1-(3-Chlorophenyl)guanidine. National Library of Medicine. Retrieved from [Link]
US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]